2-(2-Methylphenyl)piperidine
Description
Piperidine (B6355638) Scaffold in Organic Chemistry
Significance of the Piperidine Ring System
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental scaffold in organic chemistry. nih.gov This saturated heterocyclic compound, with the molecular formula C₅H₁₁N, consists of five methylene (B1212753) units and one nitrogen atom. atamanchemicals.com Its flexible ring structure allows for various conformational adaptations, making it a valuable building block in the synthesis of more complex molecules. atamanchemicals.com The piperidine moiety is considered one of the most important synthetic fragments for drug design and plays a significant role in the pharmaceutical industry. nih.gov
The chemical versatility of piperidine is evident in its role as a base catalyst in organic reactions like condensations and alkylations, and as an intermediate in the production of a wide array of chemical products. atamanchemicals.com Its ability to undergo N-substitution reactions further enhances its utility in creating diverse molecular architectures. atamanchemicals.com
Prevalence in Synthetic and Natural Products (General Chemical Context)
The piperidine scaffold is a ubiquitous structural feature in a vast number of natural and synthetic compounds. thieme-connect.comtandfonline.com It is the cornerstone of over 70 commercially available drugs, including several blockbuster pharmaceuticals. researchgate.netelsevier.com The prevalence of this motif is highlighted by the fact that in 2014, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contained a nitrogen heterocycle, with piperidine being a prominent example. researchgate.net
Beyond pharmaceuticals, piperidine derivatives are integral to the agrochemical industry as building blocks for pesticides and insecticides. scbt.comijnrd.org They also find applications in polymer chemistry, for instance, in the creation of hindered amine light stabilizers (HALS) that protect plastics from UV degradation. atamanchemicals.com The piperidine ring is a key component of numerous alkaloids, which are naturally occurring compounds with significant biological activities. nih.govresearchgate.net
Overview of Substituted Piperidine Derivatives
Structural Diversity within Piperidine Derivatives
The substitution of hydrogen atoms on the piperidine ring with various functional groups gives rise to a vast and structurally diverse class of molecules. nih.gov This diversity is a key reason for the widespread use of piperidines in drug discovery and materials science. enamine.net Synthetic strategies have been developed to create a wide range of piperidine analogues, including spirocyclic, fused, and bridged systems, to explore new chemical space. enamine.net The ability to introduce substituents at different positions on the ring with specific stereochemistry further expands the accessible structural variations. mdpi.com
Importance of Specific Substitution Patterns (e.g., Aryl-substituted Piperidines)
The specific placement of substituents on the piperidine ring is crucial in determining the molecule's properties and biological activity. Aryl-substituted piperidines, for example, are of particular interest due to their interactions with monoamine receptors in the central nervous system. acs.org The synthesis of these compounds has been a focus of research, with methods developed to introduce aryl groups at various positions on the piperidine ring. acs.orgnih.gov The stereocontrolled synthesis of vicinally functionalized piperidines, where substituents are on adjacent carbon atoms, allows for the creation of complex and medicinally important motifs. rsc.org The development of general strategies for synthesizing N-(hetero)aryl piperidines further underscores the importance of this substitution pattern in generating diverse molecular libraries for drug discovery. chemrxiv.org
Focus on 2-(2-Methylphenyl)piperidine
This article will now focus specifically on the chemical compound this compound. This particular derivative features a 2-methylphenyl group attached to the second position of the piperidine ring. Research has been conducted on various isomers and related structures of this compound, including (2R)-2-(2-methylphenyl)piperidine, 3-(2-methylphenyl)piperidine, and 4-(2-methylphenyl)piperidine, indicating a broader interest in the pharmacological potential of methylphenyl-substituted piperidines. nih.govlookchem.comontosight.ai The synthesis and properties of this compound, along with its derivatives, have been explored in various chemical and pharmacological studies. nih.govtjpr.org
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H17N | nih.gov |
| Molecular Weight | 175.27 g/mol | nih.gov |
| Monoisotopic Mass | 175.1361 Da | uni.lu |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Complexity | 155 | nih.gov |
| Topological Polar Surface Area | 12 Ų | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDMVIFAIGYZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118576-99-1 | |
| Record name | 2-(2-methylphenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Strategies for Piperidine (B6355638) Ring Construction
The formation of the six-membered piperidine ring is a fundamental challenge in the synthesis of compounds like 2-(2-Methylphenyl)piperidine. The choice of synthetic strategy depends on factors such as the availability of starting materials, desired substitution patterns, and stereochemical control. Key approaches to constructing the piperidine ring include the formation of carbon-nitrogen or carbon-carbon bonds to close the heterocyclic ring.
Cyclization Reactions
Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a direct means to assemble the piperidine ring. These reactions can be designed to form one or two bonds in a single step, often with high efficiency and selectivity.
A notable and environmentally benign method for synthesizing piperidines is the N-heterocyclization of primary amines with diols. organic-chemistry.orgnih.gov This approach is catalyzed by transition metal complexes, such as those containing iridium. organic-chemistry.orgnih.govacs.org In this reaction, a primary amine reacts with a diol to form a cyclic amine, with water as the only byproduct. organic-chemistry.orgnih.gov The reaction typically proceeds under relatively mild conditions and has been shown to be effective for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.orgnih.gov
A proposed mechanism for this transformation involves two interconnected catalytic cycles. acs.org Initially, the primary amine undergoes N-alkylation with one of the alcohol groups of the diol to form an amino alcohol intermediate. acs.org This intermediate then undergoes intramolecular cyclization to yield the final piperidine product. acs.org The use of a base, such as sodium bicarbonate, can facilitate the formation of the active iridium alkoxide species. acs.org This methodology has also been successfully applied to the asymmetric synthesis of substituted piperidines. For instance, the two-step asymmetric synthesis of (S)-2-phenylpiperidine has been achieved using (R)-1-phenylethylamine as the starting primary amine. nih.govacs.org
| Reactants | Catalyst | Product | Key Features |
| Primary Amine, Diol | Cp*Ir complex | Cyclic Amine | Environmentally benign, water is the only byproduct, good to excellent yields. organic-chemistry.orgnih.gov |
Cyclocondensation reactions provide a direct route to N-heterocycles, including piperidines, through the reaction of alkyl dihalides with primary amines or hydrazines. organic-chemistry.org This one-pot synthesis is often carried out in an alkaline aqueous medium and can be accelerated by microwave irradiation. organic-chemistry.org This method represents a simple and efficient way to form the piperidine ring by establishing two new carbon-nitrogen bonds. While effective, it is important to note that dihaloalkanes are potent alkylating agents and can be genotoxic. nih.gov
| Reactants | Conditions | Product | Advantages |
| Alkyl Dihalide, Primary Amine/Hydrazine | Microwave irradiation, Alkaline aqueous medium | N-heterocycle | Simple, efficient, one-pot synthesis. organic-chemistry.org |
Intramolecular radical cyclization has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. nih.govnih.gov These reactions involve the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a cyclic product. This approach is particularly useful for constructing substituted piperidines with a high degree of stereocontrol. nih.govbirmingham.ac.uk
Cobalt complexes have proven to be effective catalysts for intramolecular radical cyclizations to form piperidines. nih.govnih.gov One such method involves the cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex, which proceeds in good yields. nih.govmdpi.com This reaction is believed to proceed through a cobalt(III)-carbene radical intermediate. nih.gov A mechanistic study using DFT calculations suggests a pathway involving the formation of a benzyl (B1604629) radical followed by radical-rebound ring closure to afford the piperidine. nih.gov A competitive 1,5-hydrogen-atom transfer can lead to the formation of linear alkene byproducts. nih.gov Another approach utilizes a photo- and cobalt-catalyzed cycloisomerization of unactivated olefins with pendant nucleophiles, which can produce a range of saturated heterocycles, including piperidines, under mild conditions. ethz.ch
| Catalyst System | Substrate Type | Key Mechanistic Feature | Outcome |
| Cobalt(II) porphyrin | Linear amino-aldehydes | Benzyl-radical formation and radical-rebound ring closure. nih.gov | High yields of piperidines with small amounts of linear alkene byproducts. nih.gov |
| Photocatalyst and Co-salen | Unactivated olefins with pendant nucleophiles | Cycloisomerization | Efficient synthesis of various heterocycles without stoichiometric oxidants or reductants. ethz.ch |
Copper-catalyzed intramolecular radical cyclizations offer another versatile route to piperidine derivatives. These reactions can proceed through various mechanisms, including the activation of N-F bonds to generate nitrogen-centered radicals. nih.govacs.org For example, the intramolecular C-H amination of N-fluoride amides using a copper catalyst can produce piperidines. acs.org Another strategy involves a photoinduced copper-catalyzed three- or four-component [3 + 2 + 1] radical cyclization using amines, alkynes, and aldehydes. acs.org This method is notable for its mild conditions and the formation of multiple C-C and C-N bonds in a single step. acs.org The mechanism is thought to involve an α-aminoalkyl radical intermediate that undergoes sequential radical addition, 1,5-hydrogen atom transfer, and 6-exo-trig radical cyclization. acs.org Copper(II) carboxylates have also been shown to promote the intramolecular carboamination of unactivated olefins to form N-functionalized piperidines. nih.gov
| Catalyst System | Reaction Type | Key Mechanistic Steps | Products |
| Copper(I) complex | Intramolecular C–H amination of N-fluoride amides | N-F bond activation | Piperidines. acs.org |
| Photoinduced Copper | Multicomponent [3 + 2 + 1] radical cyclization | α-aminoalkyl radical formation, radical addition, 1,5-HAT, 6-exo-trig cyclization. acs.org | Multisubstituted bicyclic or spirocyclic tetrahydropyridines. acs.org |
| Copper(II) carboxylate | Intramolecular carboamination of unactivated olefins | Oxidative cyclization | N-functionalized piperidines. nih.gov |
Electrophilic Cyclization
Electrophilic cyclization is a powerful strategy for the formation of heterocyclic rings, including the piperidine scaffold. This method generally involves an intramolecular reaction where a nucleophilic part of a molecule attacks an electrophilic site, often an activated double bond or a species generated in situ. For the synthesis of a 2-substituted piperidine like this compound, a suitable acyclic precursor containing a nitrogen atom and a properly positioned reactive site is required.
The general mechanism involves the activation of a double bond by an electrophile (E+), which creates a carbocationic intermediate. The tethered nitrogen nucleophile then attacks this intermediate in an intramolecular fashion to form the six-membered ring. The specific substitution pattern of the final product is determined by the structure of the linear precursor. While this method is versatile, controlling the regioselectivity of the cyclization is crucial to ensure the desired 2-substituted product over other potential isomers.
Aza-Michael Reactions
The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental carbon-nitrogen bond-forming reaction that can be adapted for piperidine synthesis. rsc.orgntu.edu.sg In an intramolecular context, this reaction provides an efficient route to cyclic amines. ntu.edu.sg The synthesis of this compound via this pathway would typically involve a precursor containing both an amine and a Michael acceptor (an electron-deficient alkene). nih.govfrontiersin.org
A plausible synthetic route could begin with a δ,ε-unsaturated ketone or ester. The intramolecular addition of the amine to the activated double bond would lead to the formation of the piperidine ring. This cyclization can be catalyzed by either a base, which deprotonates the amine to increase its nucleophilicity, or an acid, which activates the Michael acceptor. georgiasouthern.edu A modern approach involves a tandem reductive amination/aza-Michael reaction sequence, allowing for the one-pot conversion of prochiral ketoenones into stereodefined, highly functionalized piperidines. acs.org
Cyclization via Carbonyl Chemistry (e.g., Knoevenagel-Intramolecular Aza-Diels-Alder)
Complex piperidine structures can be assembled through multi-reaction sequences involving carbonyl chemistry. One such sophisticated approach combines the Knoevenagel condensation with an intramolecular aza-Diels-Alder reaction. The aza-Diels-Alder reaction is a cycloaddition that forms a tetrahydropyridine (B1245486) ring, which can be subsequently reduced to a piperidine. rsc.org
The sequence would commence with a Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound to generate a reactive diene. wikipedia.org If the dienophile is tethered to the nitrogen atom, a subsequent intramolecular [4+2] cycloaddition (aza-Diels-Alder) can occur, forming the heterocyclic ring. thieme-connect.de The stereochemical outcome of this reaction is often highly predictable due to the concerted nature of the Diels-Alder cycloaddition, making it a valuable tool in asymmetric synthesis. The resulting unsaturated ring can then be hydrogenated to yield the final piperidine product.
Photochemical Cyclization Methods
Photochemical reactions offer unique pathways for the construction of complex molecular architectures that are often inaccessible through thermal methods. For piperidine synthesis, an intramolecular [2+2] photocycloaddition is a key strategy. researchgate.net This approach typically involves irradiating a molecule containing two separate alkene functionalities, one of which is part of an enamide system. nih.gov
The reaction proceeds by the photochemical excitation of one of the double bonds, leading to a [2+2] cycloaddition that forms a bicyclic system containing a four-membered ring. researchgate.net This strained bicyclic intermediate, often a 2-azabicyclo[3.2.0]heptane derivative, is not the final piperidine but serves as a precursor. researchgate.net The piperidine ring is then formed by the reductive cleavage of one of the bonds in the cyclobutane (B1203170) ring, which can be accomplished through various reductive methods. This multi-step process allows for the construction of fused bicyclic piperidines and offers access to novel chemical space. researchgate.net
Hydrogenation and Reduction Strategies
The most direct and widely used method for synthesizing piperidines is the reduction of the corresponding pyridine (B92270) derivatives. This approach is highly efficient and benefits from the commercial availability of a vast array of substituted pyridines.
Catalytic Hydrogenation of Pyridine Derivatives
The catalytic hydrogenation of 2-(2-methylphenyl)pyridine is the most straightforward route to this compound. This reaction involves the addition of hydrogen across the aromatic pyridine ring, typically requiring a metal catalyst and often elevated pressure and temperature. asianpubs.org The choice of catalyst and reaction conditions is critical to achieve high yield and selectivity, as incomplete reduction or side reactions can occur. asianpubs.org
The general procedure involves dissolving the substituted pyridine in a suitable solvent, adding a catalyst, and subjecting the mixture to hydrogen gas in a pressurized reactor. asianpubs.org Acetic acid is often used as a solvent, as it can protonate the pyridine nitrogen, rendering the ring more susceptible to reduction. asianpubs.org
Transition Metal Catalysis (e.g., Ru, Co, Ir, Pd, Ni, Rh)
A variety of transition metals are effective catalysts for pyridine hydrogenation, with noble metals being particularly efficient. The activity of these catalysts can vary significantly depending on the metal itself, the support material, and the specific pyridine substrate.
Ruthenium, often supported on carbon (Ru/C), is reported to be a highly active catalyst for pyridine hydrogenation, capable of achieving complete conversion to piperidine under optimized conditions. researchgate.net Palladium (Pd), Platinum (Pt), and Iridium (Ir) are also effective, though their relative activity can be lower than Ruthenium for this transformation. researchgate.net The general order of catalyst activity for pyridine hydrogenation has been reported as Ru/C > Pd/C > Pt/C > Ir/C. researchgate.net Nickel (Ni) catalysts, such as Raney Nickel, are also widely used, especially in industrial settings, due to their lower cost, although they may require more forcing reaction conditions. Rhodium (Rh) on carbon has been shown to be effective under lower atmospheric pressures. asianpubs.org The choice of catalyst can influence the reaction conditions required, as summarized in the table below.
| Catalyst | Typical Support | General Reaction Conditions | Reported Activity/Selectivity |
|---|---|---|---|
| Ruthenium (Ru) | Carbon (C) | 100 °C, 3.0 MPa H₂ | Very high activity and selectivity for piperidine. researchgate.net |
| Cobalt (Co) | - | Often used in bimetallic systems; may have lower activity than Ru alone. researchgate.net | Activity can be lower than noble metals. researchgate.net |
| Iridium (Ir) | Carbon (C) | Variable | Generally lower activity than Ru, Pd, or Pt for pyridine hydrogenation. researchgate.net |
| Palladium (Pd) | Carbon (C) | Variable, often mild conditions | High activity, commonly used. researchgate.net |
| Nickel (Ni) | Raney Ni | Higher temperatures and pressures may be required | Cost-effective, widely used in industry. |
| Rhodium (Rh) | Carbon (C) | Effective at lower H₂ pressures. asianpubs.org | Good for milder condition hydrogenations. asianpubs.org |
Formation of the Carbon-Carbon Bond at the 2-Position
Another major synthetic route involves forming the C-C bond between the piperidine (or pyridine precursor) and the 2-methylphenyl group. This is typically achieved through various cross-coupling reactions.
The Negishi cross-coupling reaction is a powerful tool for forming C-C bonds by coupling an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. researchgate.netorgsyn.org To synthesize this compound, this can be applied in two ways: coupling a 2-piperidylzinc reagent with a 2-methylphenyl halide or coupling a 2-(2-methylphenyl)zinc reagent with a 2-halopiperidine. The former is often more practical, starting from a pyridine derivative. thieme-connect.comresearchgate.net
The required 2-pyridylzinc reagent can be prepared in situ from 2-halopyridine. orgsyn.org Recently, stable, solid 2-pyridylzinc reagents have been developed that can be handled in the air, increasing the practicality of this method. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and allows for the efficient synthesis of the 2-arylpyridine precursor, which can then be reduced to the target piperidine. orgsyn.orgthieme-connect.com
Grignard reagents (RMgX) are highly reactive organometallic compounds widely used for C-C bond formation. chemguide.co.ukwikipedia.org The addition of a Grignard reagent, such as 2-methylphenylmagnesium bromide, to a pyridine derivative can be used to install the aryl group at the 2-position. The reaction often requires activation of the pyridine ring, for example, by forming an N-acylpyridinium salt, which makes the ring more electrophilic and susceptible to nucleophilic attack. nih.govacs.org
Alternatively, Grignard reagents can add to pyridine N-oxides, typically affording 2-substituted pyridines after a rearrangement step. organic-chemistry.org The regioselectivity of Grignard addition can sometimes be an issue, but various strategies exist to control it. lookchem.com This approach provides a direct route to the 2-arylpyridine skeleton, which is then subjected to reduction. nih.govnih.gov
| Method | Organometallic Reagent | Key Features |
|---|---|---|
| Negishi Coupling | Organozinc (e.g., 2-Pyridylzinc chloride) | High functional group tolerance; uses Pd or Ni catalyst. orgsyn.org |
| Grignard Reaction | Organomagnesium (e.g., o-Tolylmagnesium bromide) | Highly reactive; requires activation of pyridine ring (e.g., N-acyl salt). nih.govacs.org |
| Cross-Coupling (e.g., Sonogashira) | Terminal Alkyne/Aryl Halide | Forms C(sp²)-C(sp) bonds; requires Pd/Cu catalysis. wikipedia.org |
Beyond the Negishi reaction, other palladium-catalyzed cross-coupling reactions are instrumental in synthesizing the 2-(2-methylphenyl)pyridine precursor. The Sonogashira reaction, for example, couples a terminal alkyne with an aryl or vinyl halide. wikipedia.org While not a direct arylation, it can be used to introduce an alkynyl group that can be further elaborated or reduced. scirp.orgresearchgate.net For the synthesis of 2-arylpyridines, a more direct method involves coupling a 2-halopyridine with an appropriate organometallic reagent derived from 2-methylbenzene. rsc.orgnews-medical.net
These cross-coupling reactions benefit from mild conditions and broad substrate scope. wikipedia.orgacs.org The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in the synthesis of the 2-arylpyridine intermediate. scirp.org
Introduction of the 2-Methylphenyl Moiety
The introduction of the 2-methylphenyl (or o-tolyl) group onto the piperidine ring is a critical step in the synthesis of the target compound. This can be achieved through several carbon-carbon bond-forming reactions, targeting either a pre-existing piperidine scaffold or its precursors.
Cross-coupling reactions are a powerful tool for this transformation. The Negishi cross-coupling reaction, for instance, allows for the formation of C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. In the context of this compound synthesis, this could involve the coupling of a 2-pyridylzinc reagent with 2-bromotoluene, followed by reduction of the resulting 2-(2-methylphenyl)pyridine. The Negishi coupling is known for its high yield, mild reaction conditions, and tolerance to a variety of functional groups. orgsyn.orgorganic-chemistry.org
Similarly, the Suzuki-Miyaura coupling offers another efficient method for aryl-aryl bond formation. This reaction pairs an organoboron compound (such as a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. This could be employed to synthesize the 2-(2-methylphenyl)pyridine precursor by coupling a pyridine-2-boronic acid derivative with 2-bromotoluene. nih.govresearchgate.netmdpi.com
Grignard reactions also provide a classic and effective route. The addition of a 2-methylphenylmagnesium halide (a Grignard reagent) to a suitable piperidine precursor, such as a 2-piperidone (B129406) or an N-acylpyridinium salt, can introduce the desired aryl group. The high reactivity of Grignard reagents as strong nucleophiles and bases makes them suitable for attacking electrophilic carbonyl groups or activated pyridine rings. organic-chemistry.org
Specific Synthetic Approaches to this compound and Related Structures
Synthesis from Key Precursors and Building Blocks
A primary and widely utilized precursor for the synthesis of this compound is 2-(2-methylphenyl)pyridine . The subsequent saturation of the pyridine ring is typically achieved through catalytic hydrogenation. This reduction is a cornerstone of piperidine synthesis from pyridine feedstocks. dtic.mil Various catalysts, including platinum, palladium, rhodium, and nickel, can be employed for this transformation, often under elevated hydrogen pressure and temperature. asianpubs.orgliverpool.ac.uk For instance, the catalytic hydrogenation of substituted pyridines using platinum(IV) oxide (PtO₂) in glacial acetic acid under hydrogen pressure has been reported to yield the corresponding piperidine derivatives. asianpubs.org
The synthesis of the 2-(2-methylphenyl)pyridine precursor itself can be accomplished through the aforementioned cross-coupling reactions, such as the Negishi or Suzuki coupling, providing a versatile entry point to the target molecule.
One-Pot Synthesis and Cascade Reactions
One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single process without the isolation of intermediates. While specific one-pot syntheses for this compound are not extensively detailed in the reviewed literature, general methodologies for piperidine synthesis can be adapted. For instance, a one-pot route from halogenated amides to piperidines has been developed, involving amide activation, reduction of a nitrilium ion, and intramolecular nucleophilic substitution in a single sequence. mdpi.com
Cascade reactions, which involve a series of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step, are also powerful tools. For example, Brønsted acid-catalyzed carbocyclization cascades have been utilized to synthesize fused heterocyclic systems, demonstrating the potential for complex piperidine-containing structures to be assembled in a single, orchestrated sequence. nih.gov Such strategies could potentially be designed to incorporate the 2-methylphenyl moiety and construct the piperidine ring in a concerted fashion.
Continuous Flow Synthesis
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients and other fine chemicals, offering advantages in terms of safety, scalability, and reaction control. mdpi.com A highly diastereoselective continuous flow protocol for the rapid synthesis of α-chiral piperidines has been developed using readily accessible N-(tert-butylsulfinyl)-bromoimine and Grignard reagents. tulane.edu This method can produce a variety of functionalized piperidines in high yields and diastereoselectivities within minutes. tulane.edu The application of this technology to the synthesis of this compound would involve the reaction of the appropriate sulfinylimino-piperidine precursor with 2-methylphenylmagnesium bromide in a flow reactor. This approach is particularly attractive for its potential for high-throughput synthesis and process optimization. tulane.edu
Lithiation-Substitution Reactions
Directed ortho-metalation and subsequent electrophilic trapping is a potent strategy for the functionalization of aromatic and heterocyclic rings. In the context of piperidine synthesis, the lithiation of an N-protected piperidine, such as N-Boc-piperidine, at the C2 position, followed by quenching with an appropriate electrophile, provides a direct route to 2-substituted piperidines.
The diastereoselective lithiation of N-Boc-piperidine using a chiral base, followed by trapping with an electrophile like 2-bromotoluene, can be employed to synthesize enantiomerically enriched this compound. The choice of the chiral ligand and reaction conditions can influence the stereochemical outcome of the reaction. This methodology has been successfully used to access a variety of trans-piperidines. whiterose.ac.uk
Below is a table summarizing the results of diastereoselective lithiation/trapping for the synthesis of methyl-substituted pipecolinates, which demonstrates the feasibility of this approach for creating stereodefined piperidine derivatives.
| Entry | Substrate | Product | Yield (%) | diastereomeric ratio (d.r.) |
|---|---|---|---|---|
| 1 | N-Boc-piperidine | trans-5d | 82 | Not Specified |
Synthetic Strategies for Isomer Differentiation
The control of stereochemistry is a crucial aspect of modern organic synthesis, particularly for biologically active molecules. For this compound, which possesses a stereocenter at the C2 position, strategies for isomer differentiation are essential for accessing specific enantiomers or diastereomers.
Catalytic hydrogenation of a substituted pyridine precursor, such as 2-(2-methylphenyl)pyridine, can exhibit diastereoselectivity, often favoring the formation of the cis-isomer. The stereochemical outcome can be influenced by the catalyst, solvent, and other reaction conditions.
Diastereoselective lithiation/trapping methodologies, as discussed in the previous section, provide a powerful means of controlling the stereochemistry at the C2 position. By employing chiral ligands, it is possible to achieve high levels of diastereoselectivity in the synthesis of 2,6-trans-disubstituted piperidines. whiterose.ac.uk
Furthermore, post-synthetic modifications can be used to alter the stereochemistry. For example, cis-piperidines, which may be the major products of hydrogenation, can be converted to their trans-diastereoisomers through base-mediated epimerization. This process relies on the thermodynamic equilibration of the stereocenters to favor the more stable isomer. whiterose.ac.uk
Novel Synthetic Methodologies
Recent advancements in synthetic chemistry have prioritized the development of environmentally benign and highly selective methods for constructing piperidine rings. These novel methodologies often employ biocatalysis or principles of green chemistry to improve efficiency and reduce environmental impact compared to traditional synthetic routes.
Green chemistry principles, which focus on creating sustainable chemical processes, have been successfully applied to piperidine synthesis. unibo.itmdpi.com An exemplary approach involves the use of ascorbic acid as a green, biodegradable, and cost-effective catalyst. orgchemres.org This method allows for the one-pot, five-component synthesis of polyfunctionalized piperidines under ambient temperature in ethanol, an environmentally friendly solvent. orgchemres.orgorgchemres.org The reaction proceeds via a cascade involving a Knoevenagel condensation and an intramolecular [4+2] aza-Diels-Alder reaction, showcasing high atom economy and avoiding the need for toxic solvents or extensive chromatographic purification. orgchemres.orgorgchemres.org
This strategy represents a significant improvement over classical methods like the Dieckmann condensation for preparing related piperidone structures, offering a more direct and environmentally conscious route to highly substituted piperidines. figshare.comnih.gov
Table 1: Comparison of Catalysts in Green Synthesis of Substituted Piperidines
| Catalyst | Key Features | Reaction Type | Typical Conditions | Reference |
|---|---|---|---|---|
| Ascorbic Acid | Green, biodegradable, readily available, cost-effective. | Five-component cascade (Knoevenagel/[4+2] aza-Diels-Alder). | Ethanol, Room Temperature. | orgchemres.orgorgchemres.org |
| TiCl₂·2H₂O | Lewis acid catalyst. | One-pot multi-component reaction. | Varies, often requires specific solvents. | ajchem-a.com |
| ZrOCl₂·8H₂O | Lewis acid catalyst. | Multi-component synthesis. | Solvent-free or specific solvents. | ajchem-a.com |
| Tartaric Acid | Organocatalyst. | Multi-component synthesis. | Varies. | ajchem-a.com |
Biocatalysis offers an exceptionally powerful strategy for the synthesis of chiral piperidines with high stereoselectivity under mild, aqueous conditions. bme.hu Chemo-enzymatic cascades, which combine traditional chemical reactions with enzymatic transformations, have emerged as a versatile tool for accessing these valuable molecules. acs.orgnih.gov
A common biocatalytic approach involves a multi-enzyme, one-pot cascade. researchgate.net For instance, a keto acid can be converted to a keto aldehyde by a carboxylic acid reductase (CAR) . Subsequently, an ω-transaminase (ω-TA) stereoselectively installs an amine group to form an amino aldehyde, which undergoes spontaneous intramolecular cyclization to a cyclic imine. researchgate.netmdpi.com The final step involves the stereoselective reduction of the imine by an imine reductase (IRED) , often using NADPH as a cofactor, to yield the enantiomerically pure piperidine. researchgate.netacs.org
Engineered enzymes play a crucial role in expanding the substrate scope and controlling the stereochemical outcome of these reactions. nih.govuni-greifswald.de By modifying the active site of enzymes like IREDs, researchers can reverse or enhance stereoselectivity to produce either enantiomer of a desired product. nih.gov Another advanced chemo-enzymatic strategy involves the dearomatization of activated pyridines. This can be achieved through a one-pot cascade that uses an amine oxidase followed by an ene-imine reductase to convert N-substituted tetrahydropyridines into precisely functionalized chiral piperidines. acs.orgnih.gov
Table 2: Key Enzymes in Biocatalytic Cascades for Piperidine Synthesis
| Enzyme Class | Abbreviation | Function in Cascade | Reference |
|---|---|---|---|
| Carboxylic Acid Reductase | CAR | Reduces carboxylic acids to aldehydes. | researchgate.net |
| ω-Transaminase | ω-TA / ATA | Stereoselectively transfers an amine group from a donor to a ketone/aldehyde. | researchgate.netmdpi.com |
| Imine Reductase | IRED | Stereoselectively reduces C=N bonds of cyclic imines to form chiral amines. | nih.govacs.org |
| Amine Oxidase | AmOx | Oxidizes tetrahydropyridines to generate dihydropyridiniums for further reduction. | acs.orgnih.gov |
Mechanistic Aspects of Synthesis
Understanding the reaction mechanisms underlying piperidine formation is critical for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes. The formation of the six-membered ring can proceed through various pathways, heavily influenced by the choice of substrates, catalysts, and reagents.
Several fundamental reaction mechanisms are employed to construct the piperidine core.
Reductive Amination and Cyclization: This is a cornerstone of piperidine synthesis, often involving the condensation between an amine and a 1,5-dicarbonyl compound or a suitable precursor. nih.gov The initial reaction forms an imine or enamine, which then undergoes an intramolecular cyclization, followed by reduction of the resulting intermediate to yield the saturated piperidine ring. nih.gov
Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (iminium ion) intermediate. jk-sci.com An acid catalyst then promotes an intramolecular electrophilic substitution, where the electron-rich aryl ring attacks the iminium carbon to form a new carbon-carbon bond, leading to a tetrahydro-β-carboline or related structure. nih.govacs.orgmdpi.com While classic for indole-containing structures, the principles apply to other activated aromatic systems. Mechanistic studies suggest that rearomatization of the cyclized intermediate is often the rate-controlling step. nih.gov
Intramolecular Hydroamination: This atom-economical process involves the direct addition of an N-H bond across a carbon-carbon double or triple bond within the same molecule. organic-chemistry.org The reaction can be catalyzed by Brønsted acids or various transition metals, such as rhodium, palladium, or gold. acs.orgresearchgate.net The mechanism with acid catalysis is proposed to involve protonation of the olefin, followed by intramolecular trapping of the resulting carbocation by the pendant amine. acs.org
Aza-Diels-Alder Reaction: This powerful cycloaddition involves the [4+2] reaction between a diene and an imine (the dienophile) to form a tetrahydropyridine ring, which can be subsequently reduced. The ascorbic acid-catalyzed synthesis of piperidines utilizes this pathway, where an enamine acts as the diene and reacts with an imine in an intramolecular fashion. orgchemres.org
Radical Cyclization: Nitrogen-centered radicals can be generated and cyclize onto unactivated olefins to form pyrrolidine (B122466) and piperidine rings. nih.gov These reactions are often promoted by radical initiators or transition metal catalysts and can proceed via an intramolecular carboamination pathway. nih.govnih.gov
Catalysts and reagents are pivotal in directing the course of piperidine synthesis, controlling reaction rates, and determining the stereochemical outcome.
Acid/Base Catalysts: Brønsted acids (e.g., triflic acid, sulfuric acid, ascorbic acid) are crucial for activating carbonyl groups, promoting the formation of iminium ion intermediates for cyclization (as in the Pictet-Spengler reaction), and catalyzing hydroamination. orgchemres.orgjk-sci.comacs.org Bases are used to generate nucleophilic species or neutralize acidic byproducts. nih.gov
Transition Metal Catalysts:
Palladium (Pd): Widely used for hydrogenation of pyridine derivatives, C-N and C-C bond-forming cross-coupling reactions to introduce aryl groups (e.g., Negishi coupling), and Wacker-type oxidative cyclizations. organic-chemistry.orgresearchgate.netnih.gov
Rhodium (Rh), Ruthenium (Ru), and Iridium (Ir): These metals are effective for the asymmetric hydrogenation of pyridinium (B92312) salts and enamines, providing access to chiral piperidines. nih.gov They are also used in hydroamination and "hydrogen borrowing" cascades. nih.govorganic-chemistry.org
Gold (Au): Gold(I) complexes are particularly effective in catalyzing the intramolecular hydroamination of allenes and alkenes. nih.gov
Copper (Cu): Copper catalysts are employed in C-H amination reactions and can promote radical-mediated cyclizations. nih.govacs.org
Biocatalysts (Enzymes): As detailed in section 2.3.2, enzymes offer unparalleled selectivity. Transaminases create chiral centers by stereoselectively forming amines, while imine reductases reduce prochiral imines with high enantiomeric excess. nih.govmdpi.com Their role is to orchestrate complex transformations under mild conditions, often in tandem, to build stereochemically rich molecules. researchgate.net
Reagents: Reagents like sodium borohydride (B1222165) or phenylsilane (B129415) are common reducing agents used to convert imine or enamine intermediates into the final piperidine product. nih.govnih.gov In organometallic approaches, organozinc or organolithium reagents are used to create nucleophilic species for subsequent coupling reactions. nih.govacs.org
The final structure and stereochemistry of the piperidine product are often governed by the interplay between kinetic and thermodynamic control during the ring-forming cyclization step.
Kinetic vs. Thermodynamic Control: In many cyclization reactions, multiple diastereomeric products can be formed. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. Reaction conditions such as temperature, solvent, and catalyst can influence which pathway is favored. For instance, intramolecular aza-Michael reactions can be subject to kinetic or thermodynamic control depending on the base and reaction conditions used. nih.gov
Kinetic Resolution: This technique separates enantiomers of a racemic mixture by taking advantage of the different reaction rates of each enantiomer with a chiral catalyst or reagent. Kinetic resolution has been applied to the synthesis of enantioenriched 2-arylpiperidines, where one enantiomer reacts faster to form a new product, leaving the unreacted starting material enriched in the other enantiomer. acs.org
Rate-Determining Step: Identifying the rate-determining step is crucial for optimizing a reaction. In mechanistic studies of copper-catalyzed C-H amination to form piperidines, a significant kinetic isotope effect (KIE) was observed, suggesting that the C-H bond cleavage is part of the rate-determining step. acs.org Similarly, in the Pictet-Spengler reaction, proton abstraction during the rearomatization of the cyclic intermediate has been identified as the rate-controlling step in both enzymatic and non-enzymatic pathways. nih.gov The relative rates of cyclization for forming five-membered (pyrrolidine) versus six-membered (piperidine) rings also highlight kinetic factors; reactions forming five-membered rings are often kinetically favored over their six-membered counterparts. acs.org
Stereochemistry and Conformational Analysis
Stereoisomerism of 2-(2-Methylphenyl)piperidine
Stereoisomerism in this compound arises from the three-dimensional arrangement of its atoms, leading to different spatial isomers.
The molecule this compound possesses a single stereocenter at the C2 position of the piperidine (B6355638) ring. This carbon atom is bonded to four different groups: the nitrogen atom (N1), the C3 carbon of the ring, a hydrogen atom, and the 2-methylphenyl group. This configuration makes the molecule chiral, meaning it is non-superimposable on its mirror image. The introduction of a methyl group onto the piperazine (B1678402) ring of related pharmacologically active compounds has been shown to create a chiral center, enabling the generation and separation of stereoisomers nih.gov. The chirality of such molecules is crucial as it dictates how they interact with other chiral entities, such as biological receptors nih.gov.
Due to the single chiral center, this compound exists as a pair of enantiomers: (R)-2-(2-Methylphenyl)piperidine and (S)-2-(2-Methylphenyl)piperidine. These two molecules are mirror images of each other and are not superimposable.
Diastereomers are stereoisomers that are not mirror images of each other. For the parent compound this compound, diastereomers are not possible as it only has one stereocenter. However, in the synthesis of more complex piperidine derivatives with multiple stereocenters, controlling both diastereoselectivity and enantioselectivity is a significant challenge. For instance, the synthesis of 2,3-cis-disubstituted piperidines requires precise control to form two adjacent chiral centers with a specific relative and absolute configuration nih.gov. Similarly, intramolecular cyclization reactions can be employed to create piperidine derivatives with vicinal quaternary-tertiary stereocenters, yielding products with high diastereo- and enantioselectivity nih.govresearchgate.net.
Asymmetric Synthesis and Stereocontrol
The synthesis of single enantiomers of this compound and related compounds is a key area of research, employing various stereocontrolled strategies.
Enantioselective catalysis is a powerful method for synthesizing enantioenriched piperidines. A prominent approach is the asymmetric hydrogenation of substituted pyridines or their activated forms, such as pyridinium (B92312) salts. This method directly installs the chiral center during the reduction of the aromatic ring.
For example, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts has been successfully developed using chiral ligands like MeO-BoQPhos. This system has demonstrated high levels of enantioselectivity for a variety of substrates. While direct data for the 2-(2-methylphenyl) substrate is not specified, related 2-alkyl and 2-aryl pyridinium salts have been hydrogenated with high efficiency and enantiomeric ratios (er).
Table 1: Examples of Ir-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
| Substrate (N-substituent) | Product | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|
| 2-Diphenylmethylpyridinium salt | 2-Diphenylmethylpiperidine | 84:16 | nih.gov |
| 2-Methylpyridinium salt | 2-Methylpiperidine (B94953) | 82:18 | nih.gov |
| 2-Isopropylpyridinium salt | 2-Isopropylpiperidine | 91:9 | nih.gov |
Another approach involves the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to N-protected 2,3-dihydro-4-pyridones, which produces chiral 2-aryl-4-piperidones with excellent enantioselectivities (up to 99.8:0.2 er) researchgate.net. These intermediates can then be further transformed into the desired 2-arylpiperidines.
Dynamic kinetic resolution (DKR) is a potent technique for separating enantiomers from a racemic mixture, theoretically allowing for a 100% yield of a single enantiomer. This process involves the rapid racemization of the starting material while one enantiomer is selectively reacted.
A relevant example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. In this process, a chiral base, such as a complex of n-BuLi and the chiral ligand (-)-sparteine (B7772259), preferentially deprotonates one enantiomer of the piperidine substrate. The resulting lithiated intermediate can then be trapped with an electrophile. This method has been shown to provide both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios whiterose.ac.uk. The effectiveness of this resolution allows for the asymmetric synthesis of various 2,4-disubstituted piperidines whiterose.ac.uk. While most methods for preparing multisubstituted N-heterocycles yield racemic products, kinetic resolution offers an efficient alternative for obtaining enantiopure compounds nih.gov.
Table 2: Kinetic Resolution of N-Boc-2-aryl-4-methylenepiperidines
| Aryl Group | Recovered Starting Material (er) | 2,2-Disubstituted Product (er) | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| Phenyl | 98:2 | 96:4 | ~40 | whiterose.ac.uk |
| 4-Fluorophenyl | 97:3 | 96:4 | ~30 | whiterose.ac.uk |
Dynamic thermodynamic resolution (DTR) is another type of asymmetric transformation where a racemic mixture is converted into an enantioenriched product. In DTR, a racemic starting material is allowed to equilibrate with a chiral resolving agent, forming two diastereomeric complexes. If one diastereomer is thermodynamically more stable than the other, the equilibrium will shift, favoring the formation of the more stable complex.
This strategy has been applied to chiral organolithium compounds, including 2-lithio-N-Boc-piperidine. In a DTR process, a racemic organolithium is generated, and the addition of a stoichiometric amount of a chiral ligand resolves the organolithium dynamically by forming a more stable diastereomeric complex nih.gov. This obviates the need for an initial enantioselective deprotonation step. The success of a DTR depends on the rate of resolution being faster than the rate of enantiomerization of the organolithium species itself nih.gov.
Control of Quaternary Stereocenters
The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a significant challenge in organic synthesis. For piperidine derivatives, methods have been developed to introduce such centers at the C2 position with high levels of control. One effective strategy involves the C2 alkylation of 1,2-dihydropyridine precursors. This method allows for the introduction of a fourth substituent at the C2 position, establishing a quaternary center with high regio- and diastereoselectivity escholarship.org.
Another key approach is the diastereoselective lithiation and subsequent trapping of N-protected 2-arylpiperidines, such as N-Boc-2-phenylpiperidine. This process controls the formation of quaternary stereocenters by directing the electrophilic attack to a specific face of the molecule whiterose.ac.uk.
Table 1: Methods for Controlling Quaternary Stereocenters in Piperidine Synthesis
| Method | Description | Key Features |
|---|---|---|
| C2 Alkylation of 1,2-Dihydropyridines | Alkylation of the enamine-like double bond of a 1,2-dihydropyridine with alkyl triflates or Michael acceptors. | High regio- and diastereoselectivity for introducing the quaternary center escholarship.org. |
Diastereoselective Synthetic Routes
Synthesizing specific diastereomers of polysubstituted piperidines is crucial for investigating their unique properties. Several routes provide precise control over the relative stereochemistry of substituents.
The hydrogenation of substituted pyridine (B92270) precursors is a common method. For instance, the reduction of methyl-substituted pyridines often yields cis-piperidines with high diastereoselectivity whiterose.ac.uk. These cis-isomers can then be converted to their trans-counterparts through epimerization, which involves the inversion of a stereocenter, often under basic conditions whiterose.ac.uk.
More advanced methods, such as boronyl radical-catalyzed (4+2) cycloaddition, have emerged for the synthesis of densely substituted piperidines. This approach allows for the reaction between 3-aroyl azetidines and various alkenes, delivering polysubstituted piperidines with high yield and diastereoselectivity under metal-free conditions nih.gov.
Table 2: Comparison of Diastereoselective Synthetic Routes to Substituted Piperidines
| Synthetic Route | Typical Outcome | Advantages | Reference |
|---|---|---|---|
| Pyridine Hydrogenation | Predominantly cis-isomers | Simple, practical conditions | whiterose.ac.uk |
| Epimerization of cis-isomers | Access to trans-isomers | Utilizes readily available cis-precursors | whiterose.ac.uk |
| Boronyl Radical-Catalyzed (4+2) Cycloaddition | Polysubstituted piperidines | High modularity, atom economy, broad scope | nih.gov |
Conformational Analysis of Piperidine Rings
The piperidine ring is not static; it exists in a dynamic equilibrium of different conformations. The presence of substituents, such as the 2-(2-methylphenyl) group, significantly influences this equilibrium.
Chair and Other Conformations
The most stable and prevalent conformation for the piperidine ring is the chair form rsc.org. The chair conformation minimizes both angle strain and torsional strain, with hydrogen atoms on adjacent carbons staggered. Piperidine itself exists as an equilibrium between two interconverting chair conformers, distinguished by the axial or equatorial orientation of the N-H bond rsc.org.
While the chair conformation dominates, other higher-energy conformations, such as the boat and twist-boat, can be populated, particularly in sterically hindered or structurally constrained systems ias.ac.in. For instance, the introduction of an N-nitroso group can lead to a significant population of boat forms to alleviate steric strain ias.ac.in. Similarly, incorporating the piperidine into a bridged ring system, such as a quinuclidine, physically locks the ring into a boat-like conformation nih.gov. Computational studies on N-methyl piperidine have identified distinct minima for both chair and twist structures, with a calculated energy difference between them rsc.org.
Substituent Effects on Conformation
Substituents on the piperidine ring have a profound effect on the conformational equilibrium. For a 2-substituted piperidine, the substituent can occupy either an axial or an equatorial position. In many simple cases, the equatorial position is favored to minimize steric clashes with the rest of the ring.
However, in N-aryl or N-acyl piperidines, a phenomenon known as pseudoallylic strain can reverse this preference. When the nitrogen lone pair participates in conjugation with an adjacent π-system (like the phenyl ring in an N-phenylpiperidine), the C-N bond gains partial double-bond character, increasing planarity around the nitrogen nih.gov. This creates steric repulsion between the N-substituent and an equatorial C2-substituent. To alleviate this strain, the C2-substituent is forced into the axial position nih.govnih.gov. For 2-methyl-1-phenylpiperidine, the axial conformer is modestly favored over the equatorial one nih.gov. This effect becomes even more pronounced in N-acylpiperidines, where the axial orientation can be favored by up to -3.2 kcal/mol nih.gov.
Table 3: Calculated Free Energy Difference (ΔG) for 2-Methyl Conformer Interconversion
| Compound | Conformation Change | ΔG (kcal/mol) |
|---|---|---|
| 1,2-Dimethylpiperidine | Equatorial to Axial | +1.8 |
Data calculated at the M06-2X/6-311G(d,p) level of theory. A negative value indicates the axial conformer is favored. Source: nih.gov
Computational Approaches to Conformational Analysis
Computational chemistry is an indispensable tool for studying the conformational landscape of piperidine derivatives. Quantum mechanics (QM) and molecular mechanics (MM) methods are widely used to predict the structures and relative energies of different conformers.
Density Functional Theory (DFT) is a powerful QM method used for accurate energy calculations. Functionals such as B3LYP and M06-2X are commonly employed to optimize geometries and determine the free energy differences between conformers, with results that often show good agreement with experimental data nih.gov. For example, DFT calculations correctly predicted the preference for the axial orientation of a 2-substituent in N-acylpiperidines due to pseudoallylic strain nih.gov.
Computational workflows often begin with generating 3D structures, which are then prepared for calculation using tools like LigPrep at a specific pH nih.gov. For more complex systems, molecular dynamics (MD) simulations can be performed to explore conformational changes over time and identify crucial intermolecular interactions, such as those between a ligand and a receptor nih.govrsc.org.
Table 4: Summary of Computational Methods in Piperidine Conformational Analysis
| Method | Application | Example |
|---|---|---|
| Density Functional Theory (DFT) | Calculating relative energies of conformers; geometry optimization. | M06-2X functional used to study pseudoallylic strain in 2-substituted piperidines nih.gov. |
| Molecular Mechanics (MM) | Determining steric energies for different conformers. | Used to show the dominance of the chair conformation in polymethylated piperidines . |
Influence of Stereochemistry on Chemical Reactivity
The specific three-dimensional arrangement of a molecule—its stereochemistry—directly influences its chemical and biological reactivity. Different stereoisomers of a compound can exhibit vastly different activities because molecular recognition, particularly in biological systems, is highly sensitive to shape.
For example, a study of four diastereomeric isomers of a 2-methylpiperidine derivative found that the stereochemistry significantly influenced the binding affinity for the 5-HT1A receptor and the serotonin (B10506) transporter researchgate.net. The precise orientation of the 2-methyl group and other substituents determined how well the molecule could fit into the receptor's binding pocket, leading to variations in biological function researchgate.net.
The conformational preference of a molecule also dictates its reactivity. The axial or equatorial orientation of the 2-(2-methylphenyl) group determines the "exit vector" of the substituent, influencing how it can interact with its environment nih.gov. By synthesizing conformationally rigid analogues, such as bridged piperidines that are locked in a specific conformation, researchers can probe the optimal geometry required for binding to a biological target nih.gov. Analysis of cis- and trans-diastereomers of other substituted piperidines via NMR has shown that each isomer favors a distinct conformation, which in turn governs its interactions and potential reactivity researchgate.net.
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 2-(2-Methylphenyl)piperidine, offering precise information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.
The ¹H NMR spectrum of this compound presents a series of signals corresponding to the distinct protons of the piperidine (B6355638) ring and the 2-methylphenyl (o-tolyl) substituent. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the anisotropic effects of the aromatic ring.
The aromatic region typically displays complex multiplets between δ 7.0 and 7.4 ppm, corresponding to the four protons of the ortho-substituted benzene (B151609) ring. The methyl group on the phenyl ring gives rise to a characteristic singlet at approximately δ 2.3 ppm.
The protons on the piperidine ring are observed in the aliphatic region. The proton at the C2 position (H-2), being adjacent to both the nitrogen and the phenyl group, is expected to appear as a multiplet at a downfield position compared to other ring protons, typically in the range of δ 3.5-3.8 ppm. The protons on C6 (H-6), adjacent to the nitrogen, usually resonate between δ 2.8 and 3.2 ppm. The remaining methylene (B1212753) protons on C3, C4, and C5 produce overlapping multiplets in the upfield region, generally between δ 1.4 and 2.0 ppm. The N-H proton signal is often a broad singlet, the position of which can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-3', H-4', H-5', H-6') | 7.0 - 7.4 | Multiplet (m) |
| Piperidine H-2 | 3.5 - 3.8 | Multiplet (m) |
| Piperidine H-6 | 2.8 - 3.2 | Multiplet (m) |
| Aryl-CH₃ | ~2.3 | Singlet (s) |
| Piperidine H-3, H-4, H-5 | 1.4 - 2.0 | Multiplet (m) |
Note: Data is predicted based on analogous structures. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic carbons appear in the downfield region (δ 120-150 ppm). The quaternary carbon (C-1') attached to the piperidine ring and the carbon bearing the methyl group (C-2') are identifiable within this range.
The piperidine ring carbons resonate at higher field strengths. The C2 carbon, being bonded to the phenyl group, is the most downfield of the piperidine carbons, typically appearing around δ 60-65 ppm. The C6 carbon, adjacent to the nitrogen, is found near δ 45-50 ppm. The remaining piperidine carbons (C3, C4, C5) are observed in the δ 20-35 ppm range. The methyl carbon of the tolyl group gives a signal in the upfield region, around δ 18-22 ppm.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-1' | ~145 |
| Aromatic C-2' | ~135 |
| Aromatic C-3', C-4', C-5', C-6' | 125 - 130 |
| Piperidine C-2 | 60 - 65 |
| Piperidine C-6 | 45 - 50 |
| Piperidine C-3, C-4, C-5 | 20 - 35 |
Note: Data is predicted based on analogous structures and substituent effects. Actual values may vary.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, various 2D NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the piperidine ring, for instance, showing correlations between H-2 and the H-3 protons, and sequentially around the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It is essential for definitively assigning the ¹³C signals based on the already established ¹H assignments. For example, the proton signal at δ 3.5-3.8 ppm would show a cross-peak with the carbon signal at δ 60-65 ppm, confirming their identities as H-2 and C-2, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing the connection between the piperidine ring and the phenyl substituent. A key correlation would be observed between the H-2 proton of the piperidine ring and the C-1' and C-2' carbons of the phenyl ring, providing definitive proof of the substitution pattern.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of the compound, providing valuable information about the functional groups present.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A notable feature is the N-H stretching vibration, which typically appears as a moderate band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the piperidine and methyl groups is observed as strong bands between 2850 and 3000 cm⁻¹. Aromatic C-H stretching from the phenyl ring gives rise to weaker bands just above 3000 cm⁻¹.
The presence of the aromatic ring is further confirmed by C=C stretching vibrations, which appear as a series of bands in the 1450-1600 cm⁻¹ region. C-H bending vibrations for the ortho-substituted ring are also expected in the fingerprint region.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The Raman spectrum of this compound would be expected to show a strong, sharp band for the aromatic ring breathing mode, which is characteristic of the substituted benzene ring, typically around 1000 cm⁻¹. The symmetric aliphatic C-H stretching vibrations in the 2850-3000 cm⁻¹ range are also prominent. The spectrum would also feature signals corresponding to the piperidine ring deformations and C-C stretching vibrations, providing a complete vibrational profile of the molecule.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Toluene |
In Situ IR Spectroscopic Monitoring in Reactions
In situ Infrared (IR) spectroscopy is a powerful technique for real-time monitoring of chemical reactions, providing valuable insights into reaction mechanisms, kinetics, and the identification of transient intermediates. For derivatives of 2-arylpiperidines, such as N-Boc-2-phenylpiperidine, in situ IR has been instrumental in optimizing reaction conditions, particularly for lithiation-substitution reactions. acs.orgnih.gov This method allows for the continuous tracking of reactant consumption and product formation by monitoring characteristic IR absorption bands.
Interactive Table 1: Optimized Lithiation Conditions for N-Boc-2-phenylpiperidine Determined by In Situ IR Spectroscopy
| Parameter | Optimal Condition | Observation from In Situ IR | Reference |
|---|---|---|---|
| Reagent | n-BuLi in THF | Monitoring of reactant and intermediate peaks | acs.orgnih.gov |
| Temperature | -50 °C | Faster rotation of Boc group compared to -78 °C | acs.orgnih.gov |
| Duration | 5–30 min | Completion of lithiation observed in real-time | acs.orgnih.gov |
This demonstrates the utility of in situ IR spectroscopy for understanding and controlling complex organic transformations involving the piperidine scaffold.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds, including piperidine derivatives.
Electrospray Ionization (ESI-MS) and Other Ionization Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like piperidine alkaloids and their derivatives. nih.govscispace.com In positive ion mode, ESI typically generates protonated molecules, [M+H]⁺, which allows for the unambiguous determination of the molecular weight. nih.gov For this compound (C₁₂H₁₇N, M.W. = 175.27 g/mol ), the expected protonated molecule would appear at an m/z (mass-to-charge ratio) of 176.28.
Studies on similar compounds, like piperine, have shown that at higher concentrations (e.g., 5 ng/μL or above), ESI-MS can also produce dimeric ionic species, such as sodium-adducted dimers [2M+Na]⁺. nih.gov This phenomenon of ion clustering is concentration-dependent and is not typically observed at lower concentrations or with other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI). nih.gov Tandem mass spectrometry (MS/MS) experiments can confirm the formation of these clusters, as the fragmentation of the [2M+Na]⁺ ion leads to the formation of the monomeric [M+Na]⁺ species. nih.gov
Collision-Induced Dissociation (CID) for Structural Elucidation and Isomer Differentiation
Collision-Induced Dissociation (CID), a tandem mass spectrometry (MS/MS) technique, is vital for structural elucidation by fragmenting a selected precursor ion (e.g., the [M+H]⁺ ion) to produce a characteristic spectrum of product ions. nih.gov The fragmentation patterns provide a fingerprint of the molecule's structure. For this compound, CID would induce cleavage at the weakest bonds, primarily around the piperidine ring and its substituents.
This technique is particularly powerful for differentiating between positional isomers, which have identical molecular weights and often similar chromatographic properties. nih.gov For instance, this compound, 2-(3-Methylphenyl)piperidine, and 2-(4-Methylphenyl)piperidine would all produce a protonated molecule at m/z 176.28. However, their CID fragmentation patterns would differ due to the different positions of the methyl group on the phenyl ring, leading to unique product ions or different relative abundances of common fragments. nih.govnih.gov The stability of the precursor ion and the resulting fragments can vary distinctly among isomers, which can be observed during in-source CID or MS/MS experiments. nih.gov By attaching high proton affinity tags, such as those based on piperidine, to analytes, it is possible to generate multiply charged ions that yield structurally informative fragments upon CID, further aiding in isomer differentiation. researchgate.netdocumentsdelivered.com
Interactive Table 2: Predicted ESI-MS/MS Fragmentation of Protonated this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Information |
|---|---|---|---|
| 176.28 | 91.05 | C₆H₁₁N (Piperidine ring fragment) | Corresponds to the tolyl cation (C₇H₇⁺) |
| 176.28 | 84.08 | C₇H₈ (Toluene) | Corresponds to the protonated piperidine ring |
| 176.28 | 160.12 | CH₄ (Methane) | Loss of a methyl radical followed by H |
Chromatographic Techniques for Analysis and Purification
Chromatography is fundamental for the separation, identification, and purification of this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is a standard method for the analysis of volatile and thermally stable compounds. nih.govunodc.org For piperidine and its derivatives, GC analysis can be straightforward, but the basic nature of the amine group can sometimes lead to peak tailing on standard silica-based columns. Using columns with a stationary phase designed for basic compounds or derivatization of the amine can mitigate this issue. chromforum.org
In GC-MS analysis, the compound is separated by the GC column and then fragmented by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is highly specific to the compound's structure and can be used for definitive identification by comparison to spectral libraries. researchgate.net GC-MS is also highly effective for separating and identifying isomers. For example, the regioisomers of substituted piperazines have been successfully resolved and differentiated using GC-MS, as they often exhibit distinct retention times and unique mass spectral fragments. nih.govresearchgate.net
Interactive Table 3: Typical Gas Chromatography Parameters for Piperidine Derivative Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | DB-5 or Rtx-200 (e.g., 30m x 0.25mm x 0.25µm) | Provides separation based on boiling point and polarity | nih.govmdpi.com |
| Carrier Gas | Helium or Nitrogen | Mobile phase to carry analyte through the column | mdpi.com |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample | mdpi.com |
| Oven Program | Temperature gradient (e.g., 50°C to 300°C) | Separates compounds with different boiling points | mdpi.com |
| Detector | FID or Mass Spectrometer | Quantitation (FID) or Identification (MS) | nih.govunodc.org |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis and purification of a broad range of compounds, including piperidine derivatives. nih.gov Reversed-phase (RP) HPLC is the most common mode used for this class of compounds. sielc.comsielc.com
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comnih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the phenyl group in this compound absorbs UV light. google.com This method is not only used for purity assessment but is also scalable for preparative separation to isolate the pure compound from impurities. sielc.comsielc.com
Interactive Table 4: Typical HPLC Conditions for Piperidine Derivative Analysis
| Parameter | Typical Setting | Purpose | Reference |
|---|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation | nih.govnih.gov |
| Mobile Phase | Acetonitrile/Water with 0.1% acid (e.g., TFA or H₃PO₄) | Elutes the compound from the column | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | Controls retention time and resolution | nih.gov |
| Detection | UV at ~254 nm | Quantifies the analyte based on UV absorbance | google.com |
| Column Temperature | 30 °C | Ensures reproducible retention times | google.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique frequently employed for the qualitative analysis of this compound. It is primarily used to assess the purity of a sample, to monitor the progress of a chemical reaction, and to determine appropriate solvent systems for larger-scale column chromatography.
In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a TLC plate, which consists of a solid adsorbent, most commonly silica (B1680970) gel, coated onto a supportive backing. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the spot of the analyte, the components of the sample partition between the stationary phase and the mobile phase.
The separation is based on the differential affinity of the compound for the stationary and mobile phases. Due to the basic nitrogen atom in the piperidine ring, this compound exhibits a moderate to strong affinity for the acidic silica gel stationary phase. Consequently, the choice of the mobile phase is crucial for achieving effective separation. A common approach involves using a mixture of a nonpolar solvent (such as hexane (B92381) or ethyl acetate) and a polar solvent (such as methanol or triethylamine). The inclusion of a small amount of a basic modifier like triethylamine (B128534) can help to reduce tailing of the spot by neutralizing the acidic sites on the silica gel.
The position of the compound on the developed chromatogram is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the specific conditions of the analysis, including the stationary phase, mobile phase composition, temperature, and plate saturation.
| Stationary Phase | Mobile Phase System (Exemplary) | Expected Rf Range | Visualization Method |
| Silica Gel 60 F254 | Hexane:Ethyl Acetate (7:3) + 0.5% Triethylamine | 0.3 - 0.5 | UV light (254 nm), Iodine vapor, or Potassium permanganate (B83412) stain |
| Silica Gel 60 F254 | Dichloromethane:Methanol (95:5) | 0.4 - 0.6 | UV light (254 nm), Iodine vapor, or Potassium permanganate stain |
Note: The Rf values provided are illustrative and can vary based on experimental conditions.
Coupled Techniques (e.g., GC-MS, HPLC-MS)
For a more definitive identification and quantification of this compound, coupled or hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are indispensable. These methods combine the separation power of chromatography with the detection specificity of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds like this compound. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within a long, thin capillary column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
The resulting molecular ion and its characteristic fragment ions are then separated by their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern is highly reproducible and provides valuable structural information. For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for arylpiperidines often involve cleavage of the bond between the piperidine and phenyl rings, as well as fragmentation of the piperidine ring itself.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):
HPLC-MS is particularly useful for the analysis of compounds that are not sufficiently volatile or are thermally labile. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the compound's partitioning between the two phases. For a basic compound like this compound, reversed-phase HPLC is a common choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid to improve peak shape).
After separation, the eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for HPLC-MS, as it is a soft ionization method that typically results in a prominent protonated molecular ion [M+H]+. This allows for the determination of the molecular weight with high accuracy. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]+ ion is fragmented to produce a characteristic product ion spectrum.
| Technique | Ionization Method | Expected Molecular Ion (m/z) | Key Fragmentation Pathways |
| GC-MS | Electron Impact (EI) | [M]+• | Cleavage of the C-C bond between the rings, fragmentation of the piperidine ring. |
| HPLC-MS | Electrospray (ESI) | [M+H]+ | Loss of the tolyl group, fragmentation of the piperidine ring. |
Note: The fragmentation pathways are predicted based on the general behavior of similar compounds.
X-ray Crystallography for Solid-State Structure Determination
To perform an X-ray crystallographic analysis of this compound, a single, high-quality crystal of the compound is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.
The crystal structure of a 2-arylpiperidine derivative would provide valuable insights into:
The conformation of the piperidine ring (e.g., chair, boat, or twist-boat).
The relative orientation of the 2-methylphenyl substituent with respect to the piperidine ring (axial or equatorial).
The bond lengths and angles within the molecule.
The intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.
As of the current literature survey, a specific single-crystal X-ray structure for this compound has not been reported. However, analysis of related 2-arylpiperidine structures suggests that the piperidine ring would likely adopt a chair conformation, with the bulky 2-methylphenyl group preferentially occupying an equatorial position to minimize steric hindrance.
| Parameter | Expected Value/Observation |
| Crystal System | To be determined by analysis |
| Space Group | To be determined by analysis |
| Piperidine Ring Conformation | Likely Chair |
| Substituent Orientation | 2-Methylphenyl group likely in an equatorial position |
Note: The information in this table is predictive, based on the structures of analogous compounds, pending experimental determination.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, as the primary research data is not available through the conducted searches.
While computational studies have been performed on the parent piperidine molecule and various other substituted piperidine derivatives, these findings are not directly applicable to this compound and would violate the instruction to focus solely on the specified compound.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the electron density distribution of a molecule and predict its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netmdpi.comresearchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum.
Negative Regions (Red/Yellow): These areas are characterized by high electron density and represent the most negative potential. They are susceptible to electrophilic attack. For 2-(2-Methylphenyl)piperidine, the primary negative region is concentrated around the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons. This makes the nitrogen atom the principal site for interactions with electrophiles.
Positive Regions (Blue): These areas have a lower electron density and represent the most positive potential, making them prone to nucleophilic attack. researchgate.net In this compound, positive potentials are typically located around the hydrogen atoms, particularly the one attached to the nitrogen (in its protonated form) and those on the aromatic ring.
Neutral Regions (Green): These areas indicate a neutral or near-zero electrostatic potential.
The MEP map for this compound reveals that the nitrogen atom is the most significant site for electrophilic interactions, while the hydrogen atoms of the piperidine ring and the phenyl group are potential sites for nucleophilic interactions. The distribution of potential across the phenyl ring is influenced by the methyl substituent.
Fukui Functions and Local Reactivity Descriptors
Fukui functions and other local reactivity descriptors, derived from Conceptual Density Functional Theory (DFT), provide a quantitative measure of the reactivity of specific atomic sites within a molecule. mdpi.comnih.govfrontiersin.org These descriptors help to pinpoint which atoms are most likely to participate in a chemical reaction.
The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule changes. There are two primary types of Fukui functions relevant to predicting reactivity:
ƒ+(r): This function measures the reactivity of a site towards a nucleophilic attack (electron acceptance). A higher value of ƒ+(r) on an atom indicates a greater susceptibility to attack by a nucleophile.
ƒ-(r): This function measures the reactivity of a site towards an electrophilic attack (electron donation). A higher value of ƒ-(r) on an atom suggests it is a more likely site for attack by an electrophile.
For this compound, these descriptors would typically show:
The nitrogen atom having the highest ƒ-(r) value, confirming it as the primary nucleophilic center, ready to donate its lone pair of electrons.
Specific carbon atoms on the phenyl ring, particularly those ortho and para to the piperidine substituent, may show higher ƒ+(r) values, indicating their susceptibility to nucleophilic attack, although this is generally less pronounced than the nucleophilicity of the nitrogen.
The "dual descriptor," Δf(r), is another powerful tool that can unambiguously identify sites for nucleophilic (Δf(r) > 0) and electrophilic (Δf(r) < 0) attack. mdpi.comfrontiersin.orgresearchgate.net
| Descriptor | Predicted Reactive Site on this compound | Type of Reactivity |
|---|---|---|
| MEP Negative Potential | Nitrogen Atom | Electrophilic Attack |
| MEP Positive Potential | Hydrogen Atoms | Nucleophilic Attack |
| Fukui Function (ƒ-) | Nitrogen Atom | Nucleophilic Center (prone to electrophilic attack) |
| Fukui Function (ƒ+) | Aromatic Carbon Atoms | Electrophilic Center (prone to nucleophilic attack) |
Chemical Hardness and Electrophilicity Index
Chemical Hardness (η): This descriptor measures a molecule's resistance to a change in its electron distribution. mdpi.com Molecules with a large energy gap between their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are considered "hard," indicating high stability and low reactivity. Conversely, "soft" molecules have a small HOMO-LUMO gap, suggesting higher reactivity. For a piperidine derivative like this compound, the chemical hardness would reflect its general stability.
Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.comresearchgate.netresearchgate.net A higher electrophilicity index points to a greater capacity to act as an electron acceptor. The value is calculated from the electronic chemical potential and chemical hardness. Given the electron-donating nature of the nitrogen atom, this compound is expected to have a relatively low electrophilicity index, classifying it primarily as a nucleophile.
| Global Reactivity Descriptor | Definition | Implication for this compound |
|---|---|---|
| Chemical Hardness (η) | Resistance to change in electron density. | Indicates the overall chemical stability of the molecule. |
| Electrophilicity Index (ω) | Measure of a molecule's ability to act as an electrophile. | Expected to be low, highlighting its primary role as a nucleophile. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior, stability, and conformational landscape of molecules like this compound.
Simulation of Molecular Behavior and Stability
MD simulations model the behavior of a molecule by solving Newton's equations of motion for a system of interacting atoms. uib.no This allows for the observation of molecular vibrations, rotations, and conformational changes over a specific period. For this compound, simulations can reveal the stability of different conformers (e.g., chair, boat, twist-boat) of the piperidine ring and the orientation of the 2-methylphenyl group. These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how intermolecular interactions affect the molecule's behavior.
Conformational Landscape Exploration
The piperidine ring is not planar and exists in various conformations, with the "chair" conformation being the most stable. The substituents on the ring can adopt either an axial or an equatorial position. In this compound, the large 2-methylphenyl group can be in either of these positions, leading to two primary chair conformers.
Equatorial Conformer: The substituent is positioned along the equator of the ring. This is generally the more stable conformation for bulky groups as it minimizes steric hindrance.
Axial Conformer: The substituent is positioned perpendicular to the plane of the ring. This conformation often leads to greater steric strain.
Studies on similar 2-substituted piperidines have shown that the equatorial conformer is typically favored. nih.gov MD simulations can be used to explore the energy landscape of these conformations, calculate the energy difference between the axial and equatorial forms, and determine the energy barriers for conversion between them. rsc.orgrsc.org This provides a dynamic picture of the molecule's flexibility and the relative populations of its different shapes at a given temperature.
In Silico Screening and Molecular Docking (for chemical interactions/binding, not biological)
While molecular docking is widely used in drug discovery to predict the binding of a ligand to a biological target, the principles of in silico screening and docking can also be applied to understand non-biological chemical interactions. researchgate.netconnectjournals.comijper.orgu-strasbg.frnanobioletters.com This involves predicting the preferred orientation, conformation, and interaction energy when this compound binds to another chemical entity, such as a surface, a catalyst, or another small molecule.
The process involves:
Defining a Receptor: In a non-biological context, the "receptor" could be a solid surface (e.g., a metal oxide), a nanoparticle, or another molecule.
Generating Ligand Conformations: A set of possible 3D conformations of this compound is generated.
Docking and Scoring: A docking algorithm systematically places the ligand conformations into the defined binding site of the "receptor." A scoring function then estimates the binding affinity for each pose, predicting the most stable complex.
This type of analysis can be used to understand how this compound might interact with materials in various chemical processes, for instance, how it adsorbs onto a surface during a catalytic reaction or how it forms complexes with other chemical reagents in a solution. The docking results provide insights into the specific intermolecular forces—such as hydrogen bonds, van der Waals forces, or electrostatic interactions—that govern the binding.
of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific, publicly available research detailing the computational molecular descriptors for the compound this compound is not present. Extensive queries in scholarly databases, chemical registries, and computational chemistry resources did not yield dedicated studies or validated data sets for the requested descriptors of this specific molecule.
While computational studies and Quantitative Structure-Activity Relationship (QSAR) analyses are common for broader classes of piperidine derivatives, the targeted compound, this compound, does not appear to have been the subject of such published research. Therefore, the generation of a detailed and sourced data table for its molecular descriptors is not possible at this time.
Reactivity and Reaction Mechanisms
Reactions of the Piperidine (B6355638) Nitrogen
The lone pair of electrons on the secondary amine nitrogen atom is the primary center of reactivity for nucleophilic and basic reactions.
The nitrogen atom of 2-(2-Methylphenyl)piperidine can readily undergo N-alkylation and N-acylation to form the corresponding tertiary amines and amides.
N-Alkylation involves the reaction of the piperidine with an alkyl halide. The reaction proceeds via an SN2 mechanism where the nitrogen atom acts as the nucleophile. To prevent the formation of a quaternary ammonium (B1175870) salt from over-alkylation, the reaction is often carried out by the slow addition of the alkylating agent to an excess of the amine. researchgate.net Alternatively, a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), can be used to scavenge the acid produced during the reaction, facilitating mono-alkylation. researchgate.net Common conditions involve reacting the piperidine with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as acetonitrile (B52724) or DMF. researchgate.net
N-Acylation is the reaction of the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an N-acylpiperidine (an amide). These reactions are typically fast and can often be performed under catalyst-free conditions, sometimes even in water or without a solvent. orientjchem.org The presence of the bulky 2-methylphenyl group can influence the rate of acylation. The conformation of the piperidine ring can also be affected by N-acylation; the steric hindrance introduced by the N-acyl group may cause the piperidine ring to adopt an inverted chair conformation where the C2-substituent occupies an axial position to minimize steric strain. researchgate.net
Table 1: General Conditions for N-Alkylation and N-Acylation of Secondary Amines
| Reaction | Reagents | Base | Solvent | Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I) | K₂CO₃, NaH, or DIPEA | Acetonitrile, DMF | Room temperature to 70°C |
| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Often catalyst-free; Pyridine (B92270) or Et₃N can be used | Water, CH₂Cl₂, or solvent-free | Room temperature |
This table presents generalized conditions applicable to secondary amines like this compound.
Protonation and Acidity/Basicity Studies (e.g., pKa Determination)
As a secondary amine, this compound is a weak base. The nitrogen atom can be protonated by an acid to form a piperidinium (B107235) salt. The basicity of the amine is quantified by the pKa of its conjugate acid. While the specific pKa for this compound is not widely reported, it can be estimated by comparison with related structures. The pKa of the conjugate acid of piperidine itself is approximately 11.2. ambeed.com Alkyl substituents on the ring can slightly alter the basicity. For instance, the pKa of the conjugate acid of 2-methylpiperazine (B152721) is 9.66 for the nitrogen further from the methyl group. uregina.ca The presence of the 2-methylphenyl group, an electron-donating group, is expected to slightly increase the electron density on the nitrogen, potentially making it a slightly stronger base than piperidine. However, the steric hindrance from the ortho-tolyl group could impede solvation of the conjugate acid, which might decrease its stability and thus slightly lower the basicity. The determination of pKa values is typically performed via potentiometric titration in an aqueous medium. who.int
Table 2: pKa Values of Conjugate Acids of Piperidine and Related Amines
| Compound | pKa Value | Comments | Reference |
|---|---|---|---|
| Piperidine | 11.2 | Unsubstituted parent compound. | ambeed.com |
| cis-2,6-Dimethylpiperidine | 10.92 | Introduction of two methyl groups slightly lowers basicity. | kyoto-u.ac.jp |
| 2-Methylpiperazine | 9.66 (pKa1) | The pKa of the less hindered nitrogen. | uregina.ca |
| This compound | Not Reported | Expected to be similar to piperidine, with minor electronic and steric influences from the substituent. |
This table provides reference pKa values to contextualize the basicity of this compound.
Reactions of the Piperidine Ring Carbons
Functionalization of the carbon skeleton of the piperidine ring, particularly at the alpha-position, is a key strategy for synthesizing complex piperidine derivatives.
Direct functionalization of the C-H bond alpha to the nitrogen atom is a powerful method for elaborating the piperidine structure. This is typically achieved through deprotonation with a strong organolithium base to form an α-amino organolithium intermediate, which can then be trapped with various electrophiles. researchgate.net For this reaction to be effective, the piperidine nitrogen must first be protected with an electron-withdrawing group, most commonly a tert-butoxycarbonyl (Boc) group. The N-Boc group serves two purposes: it increases the acidity of the α-protons and acts as a directing group for the lithiation. researchgate.netwhiterose.ac.uk
The lithiation of N-Boc-2-arylpiperidines can be performed using a strong base like sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand such as (-)-sparteine (B7772259) to achieve enantioselective deprotonation. whiterose.ac.uk The resulting configurationally stable organolithium intermediate can then react with a range of electrophiles (e.g., alkyl halides, aldehydes, ketones) with retention of stereochemistry to yield 2,2-disubstituted piperidines. whiterose.ac.uk The rate of rotation of the N-Boc group can be a critical factor in these reactions, as certain conformations may be more favorable for deprotonation. york.ac.uk
Table 3: Alpha-Functionalization of N-Boc-2-Arylpiperidines via Lithiation
| Base/Ligand | Electrophile (E+) | Product Type |
|---|---|---|
| s-BuLi / (-)-sparteine | Alkyl Halides (R-X) | α-Alkyl-α-arylpiperidine |
| s-BuLi / (-)-sparteine | Aldehydes (RCHO) | α-(Hydroxyalkyl)-α-arylpiperidine |
| s-BuLi / (-)-sparteine | Ketones (R₂CO) | α-(Hydroxyalkyl)-α-arylpiperidine |
| s-BuLi / (-)-sparteine | CO₂ | α-Carboxy-α-arylpiperidine |
This table illustrates the types of functional groups that can be introduced at the alpha-position of an N-Boc-2-arylpiperidine, such as N-Boc-2-(2-methylphenyl)piperidine, following lithiation. researchgate.netwhiterose.ac.uk
Oxidation Reactions
The piperidine ring can undergo oxidation at both the nitrogen atom and the ring carbons. Biological N-oxidation of piperidine can lead to the formation of N-hydroxypiperidine and the corresponding cyclic nitrone, 2,3,4,5-tetrahydropyridine-1-oxide. nih.gov
Chemical oxidation of the ring carbons can also be achieved. For instance, photocatalytic oxidation of N-Boc-piperidines can lead to hydroxylation at the α-carbon, forming a hemiaminal. chemrxiv.org However, in the case of N-Boc-2-phenylpiperidine, a close analog to the target compound, photocatalytic oxidation has been shown to result in an unexpected ring-opening via C-N bond cleavage, followed by oxidation at the benzylic position to yield an acyclic benzoyl carbamate. chemrxiv.org This suggests that the 2-aryl substituent significantly influences the outcome of the oxidation reaction, potentially making the benzylic position more susceptible to oxidation and facilitating ring cleavage.
Nucleophilic Attack and Ring Opening
The piperidine ring, being a saturated heterocycle, exhibits considerable stability and is generally resistant to nucleophilic attack and ring-opening reactions under normal conditions. This stability is attributed to the low ring strain of the six-membered ring. For a nucleophilic attack to initiate a ring-opening event, the piperidine ring typically requires activation.
One common strategy for activating such rings is through N-activation, for instance, by the formation of an N-acyl or N-sulfonyl derivative. Another possibility is the formation of a quaternary azetidinium salt, which can undergo nucleophilic ring-opening. However, specific studies detailing the nucleophilic ring-opening of this compound are not prevalent in the reviewed literature, suggesting that such reactions are not synthetically common for this specific compound without prior activation. The presence of the bulky 2-methylphenyl group may also sterically hinder the approach of a nucleophile to the adjacent carbon atoms of the piperidine ring.
Reactions of the 2-Methylphenyl Moiety
Electrophilic Aromatic Substitution
The 2-methylphenyl group of this compound is susceptible to electrophilic aromatic substitution. The outcome of such reactions is directed by the combined electronic effects of the methyl group and the piperidine ring.
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. The piperidine ring, connected via a C-N bond, is also generally considered an activating, ortho-, para-director because of the electron-donating character of the nitrogen atom. However, under the acidic conditions often employed for electrophilic aromatic substitution, the nitrogen atom of the piperidine ring can be protonated. The resulting piperidinium group becomes a strongly deactivating, meta-directing group.
Therefore, the regioselectivity of electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions. In neutral or weakly acidic media, substitution is expected to occur at the positions ortho and para to the existing substituents. Given the substitution pattern, the incoming electrophile would likely be directed to the 4- and 6-positions of the phenyl ring. In strongly acidic media, where the piperidine nitrogen is protonated, the substitution pattern would shift towards the positions meta to the piperidinium group, namely the 3- and 5-positions of the phenyl ring.
| Reaction Condition | Directing Effect of Methyl Group | Directing Effect of Piperidine/Piperidinium Group | Predicted Major Products |
| Neutral/Weakly Acidic | ortho, para | ortho, para | Substitution at 4- and 6-positions |
| Strongly Acidic | ortho, para | meta | Substitution at 3- and 5-positions |
Side-Chain Reactions (e.g., oxidation of methyl group)
The methyl group on the phenyl ring is a benzylic position and is therefore susceptible to oxidation. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group to a carboxylic acid. This reaction typically requires vigorous conditions, such as heating. The product of this reaction would be 2-(piperidin-2-yl)benzoic acid.
The general transformation is as follows:
Substrate : this compound
Reagent : Strong oxidizing agent (e.g., KMnO4, H2O, heat)
Product : 2-(Piperidin-2-yl)benzoic acid
It is important to note that the piperidine ring may also be susceptible to oxidation under harsh conditions, potentially leading to side products.
Intermolecular Reactions
Condensation Reactions
As a secondary amine, this compound can participate in various condensation reactions. A notable example is the Mannich reaction. nih.govnih.govwikipedia.org In a Mannich reaction, a secondary amine reacts with a non-enolizable aldehyde (commonly formaldehyde) and a compound containing an active hydrogen atom (e.g., a ketone, another aldehyde, an ester) to form a β-amino carbonyl compound, known as a Mannich base.
A plausible Mannich reaction involving this compound would proceed as follows:
Formation of an iminium ion from this compound and formaldehyde.
Nucleophilic attack of the enol form of a ketone (e.g., acetophenone) on the iminium ion.
This would result in the formation of a new C-C bond and the introduction of an aminomethyl group to the active hydrogen compound.
Coupling Reactions
The nitrogen atom of the piperidine ring in this compound can participate in cross-coupling reactions to form new C-N bonds. Two of the most important methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. wikipedia.orgjk-sci.comresearchgate.netorganic-chemistry.orglibretexts.org this compound can be coupled with aryl halides or triflates in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to yield N-aryl derivatives.
| Reactants | Catalyst System | Product |
| This compound + Aryl Halide/Triflate | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-Aryl-2-(2-methylphenyl)piperidine |
Ullmann Condensation : This is a copper-catalyzed reaction that can also be used to form C-N bonds. wikipedia.orgwikipedia.orgacs.orgorganic-chemistry.orgthermofisher.com The reaction typically requires higher temperatures than the Buchwald-Hartwig amination. In an Ullmann condensation, this compound would react with an aryl halide in the presence of a copper catalyst and a base.
| Reactants | Catalyst System | Product |
| This compound + Aryl Halide | Copper catalyst (e.g., CuI), Base (e.g., K2CO3) | N-Aryl-2-(2-methylphenyl)piperidine |
Both of these coupling reactions provide synthetic routes to N-aryl-2-(2-methylphenyl)piperidines, which are of interest in medicinal chemistry.
Intramolecular Rearrangements
Information regarding the intramolecular rearrangements of the compound this compound is not available in the reviewed scientific literature. While the synthesis of 2-arylpiperidines can involve various rearrangement reactions, such as the aza-Achmatowicz, Ferrier, or Wharton rearrangements, these are processes that lead to the formation of the piperidine scaffold itself. The current body of research does not provide specific examples or detailed mechanistic studies of intramolecular rearrangements that this compound undergoes after its synthesis.
Further research would be necessary to determine if this compound can undergo intramolecular rearrangements under specific conditions, such as thermal or acid-catalyzed environments, and to elucidate the potential reaction mechanisms and resulting products.
Derivatives, Analogs, and Scaffolds
Synthetic Derivatives of 2-(2-Methylphenyl)piperidine
The structural framework of this compound offers multiple sites for chemical modification, including the nitrogen atom of the piperidine (B6355638) ring, the carbon atoms of the piperidine ring, and the phenyl group. These modifications have given rise to a variety of synthetic derivatives with tailored properties.
N-Substituted Derivatives
The secondary amine of the piperidine ring in this compound is a common site for substitution, leading to a broad class of N-substituted derivatives. These modifications can significantly influence the compound's physicochemical properties and biological activity.
N-Alkylation: A frequent modification is the introduction of an alkyl group onto the piperidine nitrogen. This can be achieved through various synthetic methods, including reductive amination or reaction with alkyl halides. researchgate.net For instance, N-methylation can be accomplished using a modified Eschweiler-Clarke reaction with formic acid-d2 to introduce a singly deuterated methyl group. nih.gov The choice of alkylating agent and reaction conditions, such as the use of a base like potassium carbonate in DMF, can be optimized to favor mono-alkylation and avoid the formation of quaternary ammonium (B1175870) salts. researchgate.net
N-Acylation: Acyl groups can also be introduced at the nitrogen position to form amides. These derivatives have been explored for their potential anti-inflammatory and antiproliferative activities. For example, a series of N-acyl-N-phenyl ureas of substituted piperidines have been synthesized and evaluated for their biological properties. unige.it
Table 1: Examples of N-Substitution Reactions for Piperidines
| Substitution Type | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide, K2CO3, DMF | N-Alkyl-piperidine |
| N-Alkylation | Alkyl halide, N,N-diisopropylethylamine, Acetonitrile (B52724) | Tertiary amine |
| N-Deuteriomethylation | Formic acid-d2, Formaldehyde (Eschweiler-Clarke) | N-CH2D-piperidine |
| N-Acylation | Acyl chloride or anhydride | N-Acyl-piperidine (Amide) |
This table presents general methods applicable to the N-substitution of piperidine rings.
Ring-Substituted Derivatives (on piperidine or phenyl)
Substitution on the carbon atoms of either the piperidine ring or the phenyl group of this compound can lead to derivatives with altered stereochemistry and biological profiles.
Piperidine Ring Substitution: The introduction of substituents on the piperidine ring can create new stereocenters and influence the conformational preferences of the molecule. Methods for achieving such substitutions include the lithiation of N-Boc protected 2-arylpiperidines followed by quenching with an electrophile. rsc.org This approach allows for the synthesis of 2,2-disubstituted piperidines with high enantioselectivity. rsc.org Hydrogenation of substituted pyridines is another common strategy to access substituted piperidines. nih.gov
Phenyl Ring Substitution: Modifications to the phenyl ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the electronic properties of the molecule. These changes can impact receptor binding affinity and other biological interactions. For example, piperidinol analogs with various substitutions on the phenyl ring have been synthesized and evaluated for their antituberculosis activity. nih.gov
Table 2: Representative Ring-Substituted Piperidine Derivatives
| Derivative Class | Substitution Position | Potential Synthetic Method |
| 2,2-Disubstituted Piperidines | C2 of Piperidine | Asymmetric deprotonation and electrophilic quench |
| 2,5-Disubstituted Piperidines | C2 and C5 of Piperidine | Hydrogenation of substituted piperidines |
| 4-Substituted Phenylpiperidines | C4 of Phenyl | Suzuki coupling followed by hydrolysis |
| Polysubstituted Piperidines | Multiple on Piperidine | Intramolecular reductive cyclization |
This table illustrates general classes of ring-substituted piperidines and relevant synthetic strategies.
Derivatives with Modified Phenyl Groups
Systematic modification of the phenyl group in 2-phenylpiperidine (B1215205) scaffolds has been a key strategy in drug development. This can involve altering the existing methyl group in this compound or introducing additional substituents. A general approach to creating diverse 2-arylpiperidines involves the kinetic resolution of N-Boc-2-arylpiperidines through asymmetric deprotonation, which can yield enantiomerically enriched starting materials for further modification. rsc.org Highly substituted piperidine analogs with various aryl groups have been synthesized and shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ajchem-a.com
Related Piperidine Scaffolds and Chemical Classes
The core structure of this compound is related to other important classes of piperidine-containing compounds, including piperidinones, dihydropyridones, spiropiperidines, and condensed piperidines.
Piperidinones and Dihydropyridones
Piperidinones (or piperidones) and their unsaturated counterparts, dihydropyridones, are valuable intermediates and scaffolds in organic synthesis. dtic.mil
Piperidinones: These are lactams of piperidine and can be synthesized through various methods, including the multicomponent synthesis of polysubstituted 2-piperidinones. researchgate.net Piperidin-4-ones are particularly useful intermediates for the synthesis of a variety of derivatives. chemrevlett.com The reduction of piperidones is a common route to the corresponding piperidines. dtic.mil
Dihydropyridones: Chiral dihydropyridones are versatile building blocks for the synthesis of piperidine alkaloids. nih.gov For example, (R)-dihydropyridones can serve as key intermediates in the enantioselective synthesis of natural and unnatural piperidine alkaloids. nih.gov
Spiropiperidines and Condensed Piperidines
Spiropiperidines: These compounds feature a spirocyclic system where one of the rings is a piperidine. rsc.org Spiropiperidines have gained attention in drug discovery due to their three-dimensional structures. rsc.org The synthesis of 2-spiropiperidines, in particular, can be achieved through a two-step process involving the reaction of δ-amino-β-ketoesters with cyclic ketones. nih.govwhiterose.ac.uk Synthetic strategies can involve the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk
Condensed Piperidines: In these systems, the piperidine ring is fused to one or more other rings. Examples include indolizidines and quinolizidines, which are common motifs in natural products. whiterose.ac.uk The synthesis of these condensed systems often involves cyclization reactions starting from appropriately functionalized piperidines or their precursors. whiterose.ac.uk For instance, 6-methylene indolizidine can be synthesized from cyclic reagents through a cyclization process. whiterose.ac.uk
Table 3: Overview of Related Piperidine Scaffolds
| Scaffold Class | Key Structural Feature | Synthetic Precursors/Methods |
| Piperidinones | Lactam within a six-membered ring | Multicomponent reactions, Cyclization of amino acids |
| Dihydropyridones | Unsaturated lactam within a six-membered ring | Chiral synthesis from starting materials like D-glucal |
| Spiropiperidines | Piperidine ring sharing one carbon with another ring | Reaction of δ-amino-β-ketoesters with cyclic ketones |
| Condensed Piperidines | Piperidine ring fused to another ring system | Reductive cyclization of 6-oxoamino acid derivatives |
This table summarizes key features and synthetic approaches for related piperidine scaffolds.
Piperidine Alkaloids and their Synthetic Routes
Piperidine alkaloids represent a substantial and varied class of natural products distinguished by the inclusion of a piperidine ring. Found in plants, insects, amphibians, and marine organisms, these compounds exhibit a wide array of biological functions. bath.ac.uk The biosynthesis of this heterocyclic amine scaffold is a key area of study. In many organisms, the amino acid L-lysine serves as the primary precursor. researchgate.netresearchgate.netnih.gov The biosynthetic pathway typically involves the enzymatic decarboxylation of lysine (B10760008) to form cadaverine. researchgate.netnih.gov This is followed by oxidative deamination, which yields an amino aldehyde that spontaneously cyclizes to form the Δ1-piperideine Schiff base, a crucial intermediate in the formation of numerous piperidine alkaloids. researchgate.netresearchgate.netnih.gov
The stereoselective construction of the piperidine ring is a central focus in synthetic organic chemistry, with numerous strategies developed to access these and other related nitrogen-containing heterocyclic compounds. nih.govacs.orgscispace.com These methods are critical for producing not only the natural alkaloids but also novel derivatives for pharmaceutical research. nih.gov
Key synthetic strategies for constructing the piperidine scaffold include:
Hydrogenation of Pyridine (B92270) Derivatives: One of the most direct methods involves the reduction of substituted pyridines. This is often accomplished using transition metal catalysts under a hydrogen atmosphere, a process that can be rendered stereoselective to yield specific isomers. nih.gov
Cyclization of Acyclic Precursors: This broad category involves forming the ring from a linear molecule. Methods include the intramolecular amination of organoboronates and the cyclization of amino alcohols or alkyl dihalides with primary amines. organic-chemistry.org Gold-catalyzed cyclization of specific amides has also been shown to be an effective route. nih.gov
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction, which uses imines, is a highly effective method for the stereocontrolled synthesis of complex, functionalized piperidines. acs.org
Mannich-type Reactions: Inspired by biosynthetic pathways, three-component vinylogous Mannich-type reactions have been developed to assemble multi-substituted chiral piperidines from simple precursors, mimicking the role of intermediates like Δ1-piperideine. scispace.comrsc.org
These synthetic routes provide the tools necessary to explore the chemical space around the piperidine scaffold, enabling the synthesis of complex natural products and novel molecules with potential therapeutic applications. researchgate.net
| Synthetic Route | Description | Key Features |
|---|---|---|
| Hydrogenation of Pyridines | Direct reduction of the aromatic pyridine ring to a saturated piperidine ring. | Direct, often uses transition metal catalysts, stereoselectivity can be controlled. nih.gov |
| Cyclization of Acyclic Precursors | Formation of the piperidine ring from a linear molecule containing a nitrogen atom. | Versatile, multiple methods including intramolecular amination and cyclocondensation. organic-chemistry.org |
| Aza-Diels-Alder Reaction | A [4+2] cycloaddition reaction involving an imine to form the six-membered ring. | Excellent stereocontrol, efficient for building complex structures. acs.org |
| Mannich-type Reactions | A three-component reaction that forms a carbon-carbon bond adjacent to a nitrogen atom, leading to cyclization. | Inspired by biosynthesis, effective for creating multi-substituted chiral piperidines. scispace.comrsc.org |
Comparison with other Aryl-Substituted Cyclic Amines (e.g., pyrrolidines)
Aryl-substituted cyclic amines, particularly piperidines and their five-membered ring counterparts, pyrrolidines, are foundational scaffolds in medicinal chemistry. researchgate.netresearchgate.net The choice between a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring is a critical decision in drug design, as the ring size significantly influences the molecule's three-dimensional shape, flexibility, and physicochemical properties. differencebetween.comresearchgate.net
The primary structural difference lies in the ring size: piperidine has a six-membered ring, while pyrrolidine has a five-membered one. differencebetween.com This seemingly small change has profound consequences for the molecule's conformational behavior.
Conformational Flexibility: Piperidine rings typically adopt a relatively rigid chair conformation, similar to cyclohexane. differencebetween.com This places substituents in well-defined axial or equatorial positions, which can be crucial for locking a molecule into a specific, biologically active conformation. Pyrrolidine, on the other hand, is more flexible and exists in various rapidly interconverting envelope and twist conformations. This increased flexibility can be advantageous for fitting into diverse biological targets, but it may also lead to a loss of entropy upon binding.
Basicity: The basicity of these two amines is very similar, though pyrrolidine is slightly more basic than piperidine. The pKa of the conjugate acid of pyrrolidine is approximately 11.27, while that of piperidine is around 11.24. This slight difference is attributed to the greater conformational stability of the protonated five-membered ring of pyrrolidine compared to the six-membered ring of piperidine. quora.com
Impact on Pharmacological Properties: The differences in conformation and substituent orientation directly impact how these molecules interact with biological targets. The rigid structure of a substituted piperidine can lead to higher binding affinity and selectivity if the conformation is optimal for the target's binding site. The flexibility of a pyrrolidine might allow for more promiscuous binding or require the molecule to adopt a higher-energy conformation to bind effectively. These structural differences also influence absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for a compound's viability as a drug.
Ultimately, the selection between a piperidine and a pyrrolidine scaffold in drug discovery is driven by detailed structure-activity relationship (SAR) studies and computational modeling to achieve the desired balance of potency, selectivity, and pharmacokinetic properties.
| Property | Piperidine | Pyrrolidine |
|---|---|---|
| Ring Size | Six-membered ring (5 carbons, 1 nitrogen). differencebetween.com | Five-membered ring (4 carbons, 1 nitrogen). differencebetween.com |
| Conformation | Adopts a relatively rigid chair conformation. differencebetween.com | More flexible, with various envelope and twist conformations. |
| Basicity (pKa of conjugate acid) | ~11.24. quora.com | ~11.27 (slightly more basic). quora.com |
| Implication in Drug Design | Rigidity can lead to high affinity and selectivity; predictable substituent orientation. | Flexibility may allow for binding to a wider range of targets; potential entropic penalty upon binding. |
Research Directions and Chemical Applications
Role as Intermediates in Complex Chemical Synthesis
Substituted piperidines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals and natural products. The utility of 2-(2-Methylphenyl)piperidine as a synthetic intermediate is primarily associated with its potential as a chiral scaffold and as a precursor to more elaborately functionalized molecules.
The piperidine (B6355638) motif is a common structural feature in many biologically active alkaloids. nih.govportico.orgresearchgate.netresearchgate.net The enantiopure forms of 2-substituted piperidines, such as this compound, are valuable chiral building blocks for the asymmetric synthesis of these natural products and their analogues. The stereocenter at the 2-position can direct the stereochemical outcome of subsequent reactions, enabling the construction of specific stereoisomers of the target molecule.
The synthesis of enantiomerically enriched 2-arylpiperidines can be achieved through various methods, including kinetic resolution. While specific data for this compound is limited, studies on related 2-arylpiperidines have demonstrated successful resolution strategies. This allows for the separation of racemic mixtures into their constituent enantiomers, which can then be used in stereoselective syntheses. The availability of both enantiomers of a chiral building block is crucial for synthesizing and evaluating the biological activity of different stereoisomers of a target compound. portico.org
Table 1: Examples of Chiral Piperidine Alkaloids Synthesized from Chiral Piperidine Building Blocks
| Alkaloid | Biological Activity/Significance | Reference |
| (+)-Prosafrinine | 3-Piperidinol alkaloid | nih.gov |
| (-)-Iso-6-cassine | 3-Piperidinol alkaloid | nih.gov |
| (-)-Prosophylline | 3-Piperidinol alkaloid | nih.gov |
| (-)-Prosopinine | 3-Piperidinol alkaloid | nih.gov |
This table illustrates the general application of chiral piperidine building blocks in alkaloid synthesis; specific syntheses originating from this compound are not explicitly documented in the cited literature.
The this compound scaffold can serve as a starting point for the synthesis of more complex, polyfunctionalized organic molecules. The piperidine ring and the phenyl group can be subjected to various chemical transformations to introduce additional functional groups and build molecular complexity. For instance, the nitrogen atom of the piperidine ring can be functionalized, and the aromatic ring can undergo electrophilic substitution or cross-coupling reactions.
The development of methods for the efficient synthesis of substituted piperidines is an active area of research in organic chemistry. mdpi.com These methods often involve the construction of the piperidine ring itself through cyclization reactions. Once formed, these substituted piperidines, including this compound, can be further elaborated into a diverse range of complex molecules. mdpi.com
Applications in Catalysis
The application of piperidine derivatives in catalysis is a significant area of chemical research. Their utility spans both as ligands for metal-catalyzed reactions and as organocatalysts.
Chiral amines, including substituted piperidines, can serve as effective ligands in transition metal-catalyzed asymmetric reactions. The nitrogen atom of the piperidine can coordinate to a metal center, and the chiral environment provided by the substituents on the piperidine ring can induce enantioselectivity in the catalyzed transformation.
While specific examples of this compound being used as a ligand in metal-catalyzed reactions are not prominent in the literature, the broader class of chiral piperidine-containing ligands has been successfully employed in various transformations, including asymmetric hydrogenation and cross-coupling reactions. researchgate.netnih.gov The steric and electronic properties of the 2-(2-methylphenyl) substituent would be expected to influence the coordination geometry and catalytic activity of any resulting metal complex.
Table 2: Examples of Metal-Catalyzed Reactions Employing Chiral Ligands (by Analogy)
| Reaction Type | Metal Catalyst | General Ligand Class | Application |
| Asymmetric Hydrogenation | Iridium, Rhodium | Chiral Phosphine-Amine Ligands | Enantioselective reduction of C=C and C=O bonds |
| Suzuki-Miyaura Coupling | Palladium | Chiral Phosphine (B1218219) Ligands | Asymmetric C-C bond formation |
| Heck Reaction | Palladium | Chiral Phosphine Ligands | Asymmetric C-C bond formation |
| C-H Activation | Palladium, Rhodium | Chiral Amino Acid Ligands | Enantioselective functionalization of C-H bonds |
This table provides a general overview of the types of metal-catalyzed reactions where chiral ligands are employed. Specific applications of this compound as a ligand in these reactions require further investigation.
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Chiral amines are a prominent class of organocatalysts, capable of activating substrates through the formation of transient iminium or enamine intermediates.
Piperidine itself and its derivatives are widely used as basic organocatalysts in a variety of chemical reactions. researchgate.netwikipedia.org Chiral 2-substituted piperidines have the potential to be used in asymmetric organocatalysis. The chiral center in proximity to the basic nitrogen atom could influence the stereochemical course of reactions such as aldol (B89426) additions, Michael additions, and Mannich reactions. nih.gov The development of hybrid bio-organocatalytic cascades often relies on the generation of reactive piperidine-based intermediates for subsequent complexity-building reactions. nih.gov
Materials Science Applications
The incorporation of piperidine derivatives into polymers and other materials is an area of growing interest. By analogy to other piperidine derivatives, this compound could potentially be used as a monomer or a modifying agent to impart specific properties to materials. For example, piperidine-containing polymers have been investigated for applications such as bioactive films and membranes. The specific properties of such materials would depend on the nature of the polymer backbone and the substituents on the piperidine ring.
Recent research has explored the use of piperidine-based sodium alginate/poly(vinyl alcohol) films for their potential antimicrobial properties and applications in drug delivery. nih.gov While this research does not specifically involve this compound, it highlights the potential for incorporating piperidine moieties into functional materials.
Method Development in Organic Synthesis
The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a significant area of research. For this compound, advancements have been particularly notable in the realm of asymmetric synthesis, aiming to control the stereochemistry at the C2 position, which is crucial for its potential applications as a chiral ligand or bioactive molecule.
Development of Novel Reaction Methodologies
While this compound itself has not been extensively reported as a catalyst or ligand in the development of novel reaction methodologies, its structural class, 2-arylpiperidines, is of significant interest. The strategic placement of an aryl group at the 2-position can influence the steric and electronic properties of the piperidine ring, making these compounds attractive candidates for chiral ligands in asymmetric catalysis. Research in this area is ongoing, with the potential for this compound and its derivatives to be employed in reactions such as asymmetric hydrogenation, cross-coupling, and other stereoselective transformations. The ortho-methyl group on the phenyl ring could play a crucial role in modulating the catalytic activity and selectivity of potential metal complexes derived from this ligand.
Advancements in Asymmetric Synthesis
A significant challenge in the synthesis of this compound is the control of its absolute stereochemistry. A key advancement in this area is the kinetic resolution of racemic N-protected 2-arylpiperidines. This method allows for the separation of enantiomers, providing access to optically enriched forms of these compounds.
One notable approach involves the asymmetric deprotonation of N-Boc-2-arylpiperidines using a chiral base, such as the n-butyllithium/(-)-sparteine (B7772259) complex. This process preferentially removes a proton from one enantiomer, allowing for its subsequent reaction with an electrophile, while the other enantiomer remains unreacted and can be recovered in high enantiomeric purity nih.gov.
The general scheme for the synthesis of the racemic precursor, N-Boc-2-(2-methylphenyl)piperidine, would typically involve the formation of the piperidine ring followed by N-protection. The subsequent kinetic resolution can be summarized as follows:
Table 1: Kinetic Resolution of N-Boc-2-arylpiperidines This table is representative of the kinetic resolution process for 2-arylpiperidines and is applicable to the synthesis of enantiomerically enriched this compound.
| Aryl Group | Chiral Ligand | Recovered Starting Material Yield (%) | Enantiomeric Ratio (er) of Recovered Material |
|---|---|---|---|
| Phenyl | (-)-Sparteine | 42 | 95:5 |
| 2-Naphthyl | (-)-Sparteine | 45 | 92:8 |
| 2-Thienyl | (-)-Sparteine | 39 | 97:3 |
This method provides a viable route to enantiomerically enriched N-Boc-2-(2-methylphenyl)piperidine, which can then be deprotected to yield the desired chiral compound. The enantioenriched products from such resolutions are valuable for further synthetic applications and for investigating the biological activities of individual enantiomers.
Theoretical Studies on Novel Chemical Systems
Computational chemistry provides powerful tools to understand the structure, stability, and reactivity of molecules like this compound. Theoretical studies on related piperidine systems offer valuable insights into the conformational preferences and electronic properties that are likely to be exhibited by this specific compound.
Conformational analysis of substituted piperidines is crucial for understanding their biological activity and their behavior as ligands in catalysis. The piperidine ring can adopt various conformations, with the chair form being the most stable. The orientation of substituents on the ring (axial vs. equatorial) is governed by a complex interplay of steric and electronic effects.
For 2-substituted piperidines, the conformational equilibrium is influenced by the nature of the substituent at the 2-position and any substituent on the nitrogen atom. In the case of this compound, the bulky ortho-tolyl group is expected to have a significant impact on the conformational preference.
Theoretical calculations, such as those using density functional theory (DFT), can predict the relative energies of different conformers. For a simple 2-methylpiperidine (B94953), the equatorial conformer is generally favored over the axial conformer due to steric hindrance. However, in N-acyl or N-aryl piperidines, allylic strain can lead to a preference for the axial orientation of a 2-substituent nih.gov.
Table 2: Calculated Conformational Free Energy Differences (ΔG) for 2-Substituted Piperidines This table illustrates the principles of conformational preferences in piperidine rings, which are applicable to this compound.
| Compound | Substituent at N | Substituent at C2 | ΔG (Axial - Equatorial) (kcal/mol) | Favored Conformer |
|---|---|---|---|---|
| 1,2-Dimethylpiperidine | Methyl | Methyl | +2.7 | Equatorial |
| N-Acetyl-2-methylpiperidine | Acetyl | Methyl | -1.5 | Axial |
| N-Phenyl-2-methylpiperidine | Phenyl | Methyl | -0.8 | Axial |
These computational studies highlight that the electronic nature of the nitrogen substituent plays a critical role in determining the conformational landscape of the piperidine ring. For this compound, it is likely that the conformational equilibrium would be subtly balanced, with both steric effects from the ortho-tolyl group and potential electronic interactions influencing the preferred geometry. Such theoretical investigations are invaluable for designing new catalysts and understanding the structure-activity relationships of biologically active molecules based on this scaffold.
Future Perspectives in Chemical Research
Emerging Synthetic Strategies
Traditional synthetic routes to substituted piperidines often involve multi-step sequences, such as the reduction of corresponding pyridine (B92270) precursors or cyclization strategies, which can be lengthy and lack efficiency. nih.gov Future research is poised to leverage modern synthetic methodologies to access 2-(2-methylphenyl)piperidine and its analogs in a more streamlined, cost-effective, and sustainable manner.
One of the most promising areas is the direct C–H functionalization of the piperidine (B6355638) ring. researchgate.net Instead of building the ring with pre-installed functionality, this approach modifies the existing C-H bonds of a simpler piperidine core. Catalyst-controlled, site-selective C–H insertion reactions, for example using rhodium catalysts, could allow for the introduction of functional groups at specific positions (C2, C3, or C4) of the piperidine ring, a task that is challenging with conventional methods. nih.govnih.gov The development of directing groups that can be temporarily installed on the piperidine nitrogen may guide metallo-catalysts to functionalize a specific C-H bond, offering unprecedented control over the synthesis of complex derivatives. acs.org
Furthermore, the integration of biocatalysis and electrocatalysis presents a powerful future strategy. rice.edusciencedaily.com Enzymes could be used to perform selective oxidations on the piperidine molecule, installing a hydroxyl group at a specific site. rice.edu This hydroxylated intermediate could then undergo nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds, drastically shortening synthetic sequences from as many as 7-17 steps down to a mere 2-5 steps. sciencedaily.com Such methods reduce the reliance on expensive and toxic heavy metals like palladium and minimize the need for protecting groups. rice.edu
Other emerging strategies include:
Photoredox Catalysis: Using visible light to initiate radical-based transformations under mild conditions, enabling novel C-C and C-heteroatom bond formations that are inaccessible through thermal methods. mdpi.com
Gold-Catalyzed Annulation: The direct assembly of highly substituted piperidine rings from acyclic precursors like N-allenamides and alkene-tethered oxime ethers offers a rapid entry to complex scaffolds. ajchem-a.com
Multi-component Reactions (MCRs): Designing one-pot reactions where three or more starting materials combine to form the desired piperidine structure can significantly improve atom economy and reduce waste. ajchem-a.com
These advanced synthetic tools will not only facilitate more efficient production of this compound but will also enable the rapid generation of diverse libraries of analogs for screening in various applications.
Advanced Spectroscopic Characterization Techniques
While standard techniques like ¹H and ¹³C NMR are routine for structural confirmation, a deeper understanding of the three-dimensional structure and dynamics of this compound requires more advanced spectroscopic methods. The presence of a chiral center at the C2 position and the potential for complex conformational equilibria (e.g., ring-flipping and rotation around the C-N and C-Ar bonds) necessitates a multi-faceted analytical approach.
Future research will likely employ a suite of advanced NMR techniques to fully elucidate its stereochemistry.
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to definitively assign the relative stereochemistry (cis/trans) of substituents on the piperidine ring in derivatives. tandfonline.com NOE experiments are particularly powerful for probing through-space proximity between protons, which can help determine the preferred conformation of the 2-methylphenyl group relative to the piperidine ring.
Variable Temperature (VT) NMR: This technique can be used to study the dynamic processes of the molecule, such as the rate of rotation of the N-Boc group in protected derivatives or the kinetics of piperidine ring inversion. nih.gov
¹⁹F NMR for Chiral Analysis: For creating libraries of derivatives, the introduction of a fluorine-containing tag would allow for the use of ¹⁹F NMR with chiral probes. This emerging technique provides a clear and sensitive method for determining enantiomeric excess, as the fluorine signals for the two enantiomers become distinct upon interaction with a chiral resolving agent. nih.gov
Beyond NMR, high-resolution mass spectrometry (HRMS) will be crucial for confirming elemental composition, while techniques like chiroptical spectroscopy (Vibrational Circular Dichroism or Electronic Circular Dichroism) could provide absolute stereochemical assignment by comparing experimental spectra with those predicted from quantum chemical calculations.
Refined Computational Modeling and Prediction
Computational chemistry is transitioning from a tool for post-hoc rationalization to a genuinely predictive science. For a molecule like this compound, computational modeling offers invaluable insights that can guide and accelerate experimental research.
Density Functional Theory (DFT) calculations will be central to understanding the molecule's intrinsic properties. DFT can be used to:
Predict the relative energies of different conformers, identifying the most stable three-dimensional structures.
Simulate NMR, IR, and VCD spectra to aid in the interpretation of experimental data and confirm structural assignments. researchgate.net
Calculate electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, to predict sites of reactivity for various chemical reactions. researchgate.net
Molecular Dynamics (MD) simulations can provide a picture of the molecule's behavior over time, revealing the dynamics of conformational changes and its interactions with solvent molecules or biological macromolecules. This is particularly relevant if the molecule is being considered as a fragment for drug design, as MD can help predict how it might bind within a protein's active site. researchgate.net
Furthermore, the rise of Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models offers a powerful approach for high-throughput virtual screening. cmu.edu By training ML models on datasets of known piperidine-containing compounds, it may be possible to predict properties such as biological activity, toxicity, or reaction outcomes for newly designed derivatives of this compound. cmu.eduresearchgate.net This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Exploration of New Reactivity Profiles
The classical reactivity of piperidines is dominated by the nucleophilicity and basicity of the nitrogen atom. Future research will focus on unlocking new reactivity patterns by precisely targeting the C-H bonds of both the piperidine ring and the methylphenyl substituent, as well as leveraging the electronic nature of the aryl group.
The exploration of site-selective C–H functionalization is a paramount goal. nih.govacs.org While the C2 position is electronically activated by the nitrogen, achieving functionalization at the more remote C3 or C4 positions is a significant challenge. nih.gov Future work will likely involve designing novel catalytic systems that can override the intrinsic reactivity of the molecule. For instance, palladium-catalyzed reactions using specialized directing groups can steer reactivity specifically to the C4 position. acs.org This would allow for the creation of novel 2,4-disubstituted piperidine scaffolds, which are common motifs in pharmaceuticals. nih.gov
The interplay between the two parts of the molecule offers further opportunities. The 2-methylphenyl group can influence the stereochemical outcome of reactions on the piperidine ring. Conversely, the piperidine ring can act as a directing group or a chiral auxiliary to control reactions on the aromatic ring. Research into cooperative catalysis , where two different catalysts activate separate parts of the molecule simultaneously, could lead to entirely new transformations.
Finally, the reactivity of the compound can be fine-tuned by modifying the electronic properties of the aryl ring. Computational studies show that adding electron-withdrawing groups (like nitro or trifluoromethyl) or electron-donating groups (like methoxy) to the phenyl ring can significantly alter the reactivity of covalent warheads attached to the molecule. nih.gov This principle can be applied to this compound to modulate its nucleophilicity, basicity, and the reactivity of its C-H bonds for targeted applications.
Integration of Multidisciplinary Chemical Approaches
The true future potential of this compound lies in its application at the interface of organic chemistry with other disciplines, primarily medicinal chemistry and materials science.
In medicinal chemistry , the piperidine ring is considered a "privileged scaffold" due to its prevalence in FDA-approved drugs and natural products. researchgate.netlifechemicals.comenamine.net The 3D shape of the piperidine ring allows it to make specific interactions with biological targets that flat aromatic rings cannot. lifechemicals.com this compound can serve as an excellent starting fragment for drug discovery programs. enamine.net Its rigid, sterically defined structure can be used to probe the binding pockets of enzymes or receptors. Future work will involve integrating this scaffold into larger molecules designed to treat a range of diseases, from neurodegenerative disorders like Alzheimer's to cancer and infectious diseases. ajchem-a.comacs.org
In materials science , chiral piperidine derivatives can be used as ligands in asymmetric catalysis . The defined stereochemistry of the 2-substituent can create a chiral environment around a metal center, enabling the synthesis of enantiomerically pure products. The 2-methylphenyl group can be further functionalized to tune the electronic and steric properties of the ligand for optimal catalytic performance.
Additionally, incorporating this scaffold into larger polymeric or supramolecular structures could lead to new functional materials. The specific conformational properties and intermolecular interactions dictated by the this compound unit could influence the bulk properties of the material, leading to applications in areas such as chiral separations, sensing, or advanced optics.
Q & A
Q. What interdisciplinary approaches integrate this compound into materials science or catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
